molecular formula C14H9ClF3NO4 B564256 rac 8,14-Dihydroxy Efavirenz-d4 CAS No. 1189859-26-4

rac 8,14-Dihydroxy Efavirenz-d4

Cat. No.: B564256
CAS No.: 1189859-26-4
M. Wt: 351.70 g/mol
InChI Key: WILFXLMJFSKQRP-LNLMKGTHSA-N
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Description

A labeled metabolite of Efavirenz (secondary metabolism>

Properties

IUPAC Name

6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuterio-1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFXLMJFSKQRP-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675851
Record name 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189859-26-4
Record name 6-Chloro-8-hydroxy-4-{[1-hydroxy(~2~H_4_)cyclopropyl]ethynyl}-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation and Application of rac 8,14-Dihydroxy Efavirenz-d4

[1]

Executive Summary

Molecule: rac 8,14-Dihydroxy Efavirenz-d4 Role: Stable Isotope Labeled Internal Standard (SIL-IS) Primary Application: LC-MS/MS quantitation of Efavirenz secondary metabolites to probe CYP2B6 activity.[1]

This technical guide details the structural characterization and analytical utility of This compound , a critical deuterated standard used in HIV pharmacology.[1] As a secondary metabolite of Efavirenz (EFV), the endogenous 8,14-dihydroxy species represents a specific downstream product of CYP2B6 metabolism.[2][3][4] The "d4" isotopolog serves as the gold-standard reference for normalizing matrix effects and recovery variances in bioanalysis.[1]

Chemical Identity & Structural Logic[1]

To accurately utilize this standard, one must understand the specific nomenclature and isotope positioning. The "14-hydroxy" designation is derived from the historical numbering scheme established in early metabolic profiling (Mutlib et al., 1999), though IUPAC nomenclature treats the cyclopropyl group as a substituent.

Structural Breakdown[1]
FeatureDescriptionStructural Consequence
Core Scaffold 3,1-Benzoxazin-2-oneRetains the characteristic UV absorbance and lipophilicity of the parent drug.[1]
8-Hydroxy Phenolic -OH at position 8Increases polarity; primary site for Phase II glucuronidation.
14-Hydroxy 1-HydroxycyclopropylLocated on the quaternary carbon of the cyclopropyl ring (attached to the alkyne).[1]
d4 Labeling Cyclopropyl-d4 (2,2,3,3-d4)The four protons on the two methylene carbons of the cyclopropyl ring are replaced by deuterium.
Stereochemistry Racemic (rac)The standard is a mixture of (S) and (R) enantiomers at the C4-benzoxazinone center.[1]
Metabolic Context (The "Why")

The formation of 8,14-dihydroxy efavirenz is unique because it involves sequential oxidation.[1] Efavirenz is first hydroxylated at the 8-position (aromatic) by CYP2B6.[1][3] This intermediate is then further hydroxylated at the 14-position (cyclopropyl), also primarily by CYP2B6.[1] This makes the 8,14-metabolite a highly specific marker for CYP2B6 catalytic capacity, distinguishing it from the CYP2A6-mediated 7-hydroxy pathway.[1]

EFV_MetabolismEFVEfavirenz (EFV)OH88-Hydroxy Efavirenz(Primary Metabolite)EFV->OH8CYP2B6 (Major)OH77-Hydroxy Efavirenz(Minor Metabolite)EFV->OH7CYP2A6 (Minor)OH8_148,14-Dihydroxy Efavirenz(Target Analyte)OH8->OH8_14CYP2B6(Secondary Oxidation)GlucGlucuronide Conjugates(Urine Excretion)OH8->GlucUGT EnzymesOH8_14->GlucUGT Enzymes

Figure 1: Efavirenz metabolic pathway highlighting the sequential CYP2B6-mediated formation of the 8,14-dihydroxy metabolite.[1][2][3]

Structure Elucidation Protocols

Validating the structure of the d4-standard requires confirming the position of the deuterium labels to ensure they are metabolically stable (i.e., not in exchangeable positions like -OH or acidic protons).[1]

Mass Spectrometry (MS/MS) Validation

The d4 label is strategically placed on the cyclopropyl ring. This provides a distinct mass shift (+4 Da) that is retained in specific fragments but lost in others, allowing for structural confirmation.

  • Instrument: Triple Quadrupole MS (ESI Negative Mode).[1]

  • Parent Ion (Q1):

    • Unlabeled Analyte: m/z ~346 [M-H]⁻

    • d4-Standard: m/z ~350 [M-H]⁻ (Confirms incorporation of 4 deuteriums).[1]

Fragmentation Logic (Q3):

Fragment TypeStructure DescriptionMass Shift (d4 vs Unlabeled)Diagnostic Value
Precursor Whole molecule+4 Da Confirms total D incorporation.[1]
Core Loss Loss of Cyclopropyl-acetylene0 Da If the cyclopropyl ring is cleaved (rare in soft ionization), the remaining benzoxazinone core shows NO shift, proving the D is not on the aromatic ring.
Cyclopropyl Retention Fragments containing the alkyne-cyclopropyl tail+4 Da Confirms the D atoms are located specifically on the cyclopropyl moiety.[1]
NMR Spectroscopy Validation

NMR provides definitive proof that the deuterium atoms are on the cyclopropyl methylene carbons (C2/C3 of the ring) and that the 14-OH is at the C1 position.

  • 1H NMR (Proton):

    • Unlabeled Reference: Shows multiplets in the high-field region (0.6 – 1.0 ppm) corresponding to the 4 cyclopropyl protons.[1]

    • d4-Standard:The Silent Region. The high-field cyclopropyl signals (0.6 – 1.0 ppm) disappear completely.[1] This "negative evidence" confirms full deuteration of the methylene groups.

    • Aromatic Region: Signals for H-5 and H-7 remain visible and split (meta-coupling), confirming the aromatic ring is intact and the 8-OH substitution pattern is preserved.[1]

  • 13C NMR (Carbon):

    • The cyclopropyl methylene carbons (usually ~8-15 ppm) will appear as weak multiplets (due to C-D coupling) with a slight isotope shift compared to the unlabeled standard.[1]

    • The C1 cyclopropyl carbon (quaternary, attached to OH) remains a singlet, confirming the OH attachment point.

Experimental Protocol: Application as Internal Standard

This protocol describes the use of this compound for quantifying the metabolite in human plasma.[1]

Reagent Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (LC-MS grade) to yield a 1 mg/mL stock. Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Extraction (Protein Precipitation)

Rationale: Liquid-liquid extraction (LLE) is often too aggressive for polar di-hydroxy metabolites; protein precipitation (PPT) ensures higher recovery.[1]

  • Aliquot 50 µL of plasma (patient sample or QC) into a 1.5 mL tube.

  • Add 20 µL of Working IS Solution (d4-standard).[1]

  • Add 200 µL of ice-cold Acetonitrile (precipitating agent).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.[1]

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 3.5 µm). Note: The T3 chemistry aids in retaining polar di-hydroxy species.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 5% B

  • Detection: Negative Electrospray Ionization (ESI-).[1]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
8,14-diOH-EFV 346.0262.025
8,14-diOH-EFV-d4 (IS) 350.0 266.0 25

Note: The transition 346->262 typically represents the loss of the cyclopropyl-acetylene group or decarboxylation/defluorination pathways depending on exact fragmentation, but the +4 shift in the IS parent (350) must be tracked to a specific product.[1] If the product is 266, the fragment retains the d4-ring.[1] If the product is 262, the fragment lost the d4-ring.[1] Crucial: Ensure the IS transition monitors a fragment that retains the label or simply monitor the parent survival if sensitivity allows, though fragmentation is preferred for specificity.

References

  • Mutlib, A. E., et al. (1999). "Epoxidation of the cyclopropyl ring of efavirenz...". Drug Metabolism and Disposition. Link (Establishes the "14-hydroxy" numbering and identification of the metabolite).

  • Ward, B. A., et al. (2003). "Characterization of human cytochrome P450 enzymes catalyzing the metabolism of efavirenz". Journal of Pharmacology and Experimental Therapeutics. Link (Identifies CYP2B6 as the driver for 8,14-diOH formation).[1][2]

  • Avery, L. B., et al. (2013). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo". Drug Metabolism and Disposition. Link (Detailed confirmation of the secondary metabolic pathway).

  • Toronto Research Chemicals. "this compound Product Sheet". Link (Source for commercial availability and specific d4 labeling pattern).

A Comprehensive Technical Guide to rac 8,14-Dihydroxy Efavirenz-d4 (CAS Number: 1189859-26-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of rac 8,14-Dihydroxy Efavirenz-d4, a critical analytical tool in the study of Efavirenz pharmacokinetics. We will delve into its chemical identity, a plausible synthetic route, a detailed analytical protocol for its quantification, and its significance in the broader context of drug metabolism and safety.

Introduction: The Significance of a Deuterated Metabolite

Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1] Its metabolic pathway is complex, primarily mediated by cytochrome P450 enzymes, leading to various hydroxylated and conjugated products.[2][3] Among these is 8,14-dihydroxyefavirenz, a secondary metabolite.[2][3] To accurately quantify Efavirenz and its metabolites in biological matrices—a crucial step in pharmacokinetic and toxicokinetic studies—stable isotope-labeled internal standards are indispensable.[4][5] this compound (CAS No: 1189859-26-4) serves this precise purpose, offering a robust internal standard for mass spectrometry-based bioanalysis.[4][6] The deuterium labeling provides a mass shift that allows for clear differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties, ensuring reliable quantification.[5]

Compound Identification and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is paramount for its effective use.

PropertyValueSource(s)
CAS Number 1189859-26-4[4][6]
Molecular Formula C₁₄H₅D₄ClF₃NO₄[6]
Molecular Weight 351.70 g/mol [6]
IUPAC Name rac-6-chloro-4-((1-hydroxycyclopropyl-d4)ethynyl)-8-hydroxy-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][4][7]oxazin-2-one[4][6]
Appearance White to Off-White Solid[6]
Storage Conditions 2-8°C Refrigerator[6]
Application Labeled metabolite of Efavirenz for use as an internal standard in analytical and pharmacokinetic research.[4][5][6]
Unlabeled CAS 1189909-96-3 (for rac 8,14-Dihydroxy Efavirenz)[5]

Plausible Synthetic Pathway

A potential retrosynthetic analysis suggests a pathway involving the late-stage introduction of the hydroxyl group at the 8-position and deuteration of the cyclopropyl ring.

G cluster_synthesis Plausible Synthetic Pathway Start Efavirenz or a suitable precursor Step1 Aromatic Hydroxylation at C8 Start->Step1 e.g., Oxidizing agent Step2 Hydroxylation of Cyclopropyl Group Step1->Step2 e.g., Selective oxidation Step3 Deuteration of Cyclopropyl Group Step2->Step3 Deuterium source and catalyst Final This compound Step3->Final

Caption: Plausible synthetic workflow for this compound.

Detailed Steps:

  • Aromatic Hydroxylation: Starting with Efavirenz, a site-selective hydroxylation at the 8-position of the benzoxazinone ring system would be the initial key transformation. This can be challenging due to multiple potential sites for oxidation. Enzymatic hydroxylation using cytochrome P450 enzymes or chemical methods employing specific directing groups and oxidizing agents could be explored.[8]

  • Cyclopropyl Group Modification: The introduction of the hydroxyl group on the cyclopropyl ring and subsequent deuteration would likely be the most complex part of the synthesis.

    • Hydroxylation: This could potentially be achieved through a multi-step process involving the opening of the cyclopropane ring, functionalization, and subsequent ring closure, or through direct oxidation, although the latter is generally less selective.

    • Deuteration: Deuterium can be introduced onto the cyclopropyl ring using various methods. One approach involves the use of a deuterated cyclopropanating agent in an earlier stage of the synthesis of an Efavirenz analog.[9] Another possibility is a hydrogen-deuterium exchange reaction on a suitable precursor, although this might lack regioselectivity.

It is important to note that this proposed synthesis would likely result in a racemic mixture, which is consistent with the "rac" designation of the target compound.

Analytical Quantification: A Validated LC-MS/MS Protocol

As an internal standard, the primary application of this compound is in the quantitative analysis of its non-labeled counterpart in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a comprehensive workflow based on best practices and published methods for Efavirenz and its metabolites.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, urine) while removing interfering substances.

Protocol:

  • Spiking: To 100 µL of the biological sample (e.g., human plasma), add a known concentration of this compound (e.g., 50 ng/mL).

  • Precipitation: Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of 1% formic acid in water.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.

  • Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

G cluster_spe SPE Workflow Sample Biological Sample + IS Precipitate Protein Precipitation Sample->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load Load onto SPE Centrifuge->Load Wash Wash Load->Wash Elute Elute Wash->Elute Dry Evaporate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for sample preparation.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined empirically for 8,14-Dihydroxy Efavirenz
MRM Transition (IS) To be determined empirically for this compound
Collision Energy To be optimized for each transition
Source Temperature 500°C
IonSpray Voltage 5500 V
Method Validation

A bioanalytical method must be validated to ensure its reliability. The validation should adhere to guidelines from regulatory bodies such as the FDA and ICH.[6][10][11][12][13]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The Role in Drug Metabolism and Safety

The parent drug, Efavirenz, is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2B6, to 8-hydroxyefavirenz.[2][3] This primary metabolite can then undergo further oxidation to form 8,14-dihydroxyefavirenz.[2][3]

G cluster_metabolism Efavirenz Metabolic Pathway Efavirenz Efavirenz 8OH 8-Hydroxyefavirenz Efavirenz->8OH CYP2B6 814diOH 8,14-Dihydroxyefavirenz 8OH->814diOH CYP2B6 Conjugates Glucuronide/Sulfate Conjugates 8OH->Conjugates 814diOH->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of Efavirenz.

Some metabolites of Efavirenz, particularly 8-hydroxyefavirenz, have been implicated in the neurotoxic side effects associated with the drug.[2][5][14][15][16] Studies have shown that 8-hydroxyefavirenz can be toxic to neurons in culture at concentrations found in the cerebrospinal fluid.[2][5][15] While the direct toxicological profile of 8,14-dihydroxyefavirenz is less well-characterized, understanding its formation and clearance is crucial for a complete picture of Efavirenz's disposition and potential for adverse effects. The use of this compound as an internal standard enables researchers to accurately measure the levels of this secondary metabolite, contributing to a better understanding of Efavirenz's overall metabolic profile and its relationship with clinical outcomes.

Health and Safety Considerations

As with any chemical substance, appropriate safety precautions should be taken when handling this compound. It should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a vital tool for researchers in the fields of pharmacology, toxicology, and drug development. Its role as a stable isotope-labeled internal standard is critical for the accurate and precise quantification of the corresponding Efavirenz metabolite in biological systems. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic approach, a detailed analytical protocol, and its relevance in the context of Efavirenz metabolism and safety. The methodologies and information presented herein are intended to empower scientists to conduct robust and reliable research, ultimately contributing to a deeper understanding of Efavirenz and the development of safer and more effective therapeutic strategies.

References

  • Veeprho. This compound | CAS 1189859-26-4. [Link]

  • Chemical Science (RSC Publishing). Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. [Link]

  • ResearchGate. The Efavirenz: Structure-Activity Relantionship and Synthesis Methods | Request PDF. [Link]

  • PubMed. Enzymatic hydroxylation of aromatic compounds. [Link]

  • NIH. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

  • NIH. Efavirenz-Induced Delayed Onset Cerebellar Ataxia and Encephalopathy - PMC. [Link]

  • NIH. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. [Link]

  • Organic Letters. Deuterated Cyclopropanation of Alkenes by Iron Catalysis. [Link]

  • PubMed. Neuronal toxicity of efavirenz: a systematic review. [Link]

  • Eurachem. LC-MS method validation. QC and QA. [Link]

  • Journal of the American Chemical Society. The Hydroxylation of Aromatic Compounds by Hydrogen Peroxide in the Presence of Catalytic Amounts of Ferric Ion and Catechol. Product Studies, Mechanism, and Relation to Some Enzymic Reaction1,2. [Link]

  • NATAP. Dendritic spine injury induced by the 8-hydroxy metabolite of Efavirenz. [Link]

  • ClinPGx. Efavirenz Pathway, Pharmacokinetics. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • PNAS. Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. [Link]

  • NIH. Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa - PMC. [Link]

  • Pharmaffiliates. 1189859-26-4| Chemical Name : this compound. [Link]

  • Journal of the American Chemical Society. Stereochemistry of cyclopropane formation involving group IV organometallic complexes. [Link]

  • NIH. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. [Link]

  • RSC Publishing. Reactions of cyclopropane and deuterium over supported metal catalysts. [Link]

  • PubMed Central. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. [Link]

  • FDA.gov. Bioanalytical Method Validation. [Link]

  • ACS Publications. Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6 | ACS Catalysis. [Link]

  • ResearchGate. LC-MS Method Validation?. [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • Google Patents.
  • ICH. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

Sources

CYP2B6-Mediated Metabolism of Efavirenz: Mechanistic Insights, Pharmacogenetics, and Experimental Protocols

[1]

Executive Summary

Efavirenz (EFV) remains a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) in HIV-1 antiretroviral therapy. Its therapeutic index is tightly regulated by hepatic metabolism, primarily mediated by Cytochrome P450 2B6 (CYP2B6) .[1][2] This guide dissects the molecular mechanisms of EFV clearance, the profound impact of CYP2B6 genetic polymorphisms (specifically *6 and *18 alleles) on pharmacokinetics, and provides validated experimental protocols for researchers assessing CYP2B6 activity. Understanding this pathway is critical for predicting drug-drug interactions (DDIs) and mitigating the risk of neurotoxicity associated with supratherapeutic plasma concentrations.

Mechanistic Foundations of EFV Metabolism[3]

The Primary Pathway: 8-Hydroxylation

The metabolic clearance of Efavirenz is stereoselective and predominantly oxidative. Approximately 90% of the drug is cleared via the formation of 8-hydroxyefavirenz (8-OH-EFV) . This reaction is catalyzed almost exclusively by CYP2B6, with minor contributions from CYP1A2 and CYP3A4.[3]

  • Reaction Type: Aliphatic hydroxylation.

  • Key Enzyme: CYP2B6 (High specificity, low Km).

  • Secondary Pathways:

    • 7-Hydroxylation: Mediated by CYP2A6 .[1][2][4][5][6][7] This is a minor pathway (~23% intrinsic clearance in vitro) but becomes compensatory in CYP2B6 Poor Metabolizers (PMs).

    • N-Glucuronidation: Direct conjugation via UGT2B7 .

    • Secondary Oxidation: 8-OH-EFV is further oxidized to 8,14-dihydroxyefavirenz, primarily by CYP2B6.[2][5][6]

Pathway Visualization

The following diagram illustrates the primary and secondary metabolic routes of Efavirenz.

EFV_MetabolismEFVEfavirenz (EFV)OH88-OH-Efavirenz(Major Metabolite)EFV->OH8CYP2B6 (Major)CYP3A4 (Minor)OH77-OH-EfavirenzEFV->OH7CYP2A6GlucN-GlucuronidesEFV->GlucUGT2B7diOH8,14-diOH-EfavirenzOH8->diOHCYP2B6OH8_Gluc8-OH-EFV-GlucuronideOH8->OH8_GlucUGT

Figure 1: Metabolic pathway of Efavirenz highlighting the dominance of CYP2B6 in 8-hydroxylation.[2][3][4][5][6][8]

Pharmacogenetics: The CYP2B6 Allelic Landscape[10]

The clinical utility of EFV is complicated by extreme inter-individual variability in plasma exposure, driven largely by genetic polymorphisms in the CYP2B6 gene.[1]

Key Alleles and Functional Impact[5]
  • CYP2B6*1 (Wild Type): Normal enzyme expression and activity.

  • CYP2B6*6 (516G>T, Q172H): The most clinically relevant variant. The 516G>T SNP results in aberrant splicing and reduced protein expression, while the linked 785A>G (K262R) SNP alters catalytic function.

    • Impact: Homozygotes (6/6) exhibit 2-3 fold higher AUC compared to extensive metabolizers (1/1).

  • CYP2B6*18 (983T>C): Prevalent in African populations. Results in a loss-of-function phenotype similar to or more severe than *6.[9][4]

Genotype-Phenotype Correlation Data

The table below summarizes the kinetic impact of these genotypes.

GenotypePhenotype ClassRelative Clearance (CL/F)Clinical Risk Profile
CYP2B6 1/1 Extensive Metabolizer (EM)100% (Reference)Standard efficacy; low toxicity risk.
CYP2B6 1/6Intermediate Metabolizer (IM)~60-70%Moderate exposure; standard monitoring.
CYP2B6 6/6 Poor Metabolizer (PM)~20-30%High Risk: Neurotoxicity, sleep disturbances, suicidality.
CYP2B6 18/18Poor Metabolizer (PM)< 20%High Risk: Severe toxicity; requires dose reduction.
Clinical Decision Logic

Researchers and clinicians use genotyping to stratify risk.

Genotype_LogicStartPatient Genotyping(CYP2B6)CheckAllele IdentificationStart->CheckEM*1/*1 (Extensive)Check->EMWild TypeIM*1/*6 (Intermediate)Check->IMHeterozygousPM*6/*6 or *18/*18 (Poor)Check->PMHomozygous VariantAction1Standard Dose(600 mg QD)EM->Action1Action2Monitor / Consider TDMIM->Action2Action3Dose Reduction(200-400 mg QD)PM->Action3

Figure 2: Pharmacogenetic decision tree for Efavirenz dosing based on CYP2B6 status.

Experimental Framework: Validating CYP2B6 Activity[1][3][4][5]

For drug development professionals, distinguishing CYP2B6 activity from other isoforms (like CYP3A4) is critical. Below is a self-validating protocol for assessing EFV metabolism in human liver microsomes (HLM).

Protocol: In Vitro Microsomal Incubation

Objective: Determine the intrinsic clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Specific Inhibitor: Ticlopidine (1 µM) or monoclonal anti-CYP2B6 antibodies (for validation).

  • Substrate: Efavirenz (Range: 0.5 – 50 µM;

    
     is approx 4 µM).
    

Step-by-Step Workflow:

  • Pre-Incubation:

    • Mix HLM (final conc. 0.2 mg/mL) with Phosphate Buffer and EFV substrate.

    • Acclimate at 37°C for 5 minutes.

    • Control Arm: Add Ticlopidine (1 µM) to specific wells to verify CYP2B6 specificity.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Total reaction volume: 200 µL.

  • Incubation:

    • Incubate at 37°C with shaking.

    • Time: 10–20 minutes (Ensure linearity; EFV metabolism is time-dependent).

  • Termination:

    • Add 200 µL ice-cold Acetonitrile (containing internal standard, e.g., d5-Efavirenz).

    • Vortex for 30 seconds; Centrifuge at 3000g for 10 mins.

  • Analysis (LC-MS/MS):

    • Monitor transition for 8-OH-EFV (m/z 330 → 258 negative mode).

    • Quantify against a standard curve (1 – 1000 nM).

Data Analysis & Quality Control
  • Calculate

    
    :  Plot velocity (
    
    
    ) vs. substrate concentration (
    
    
    ). Fit to Michaelis-Menten equation:
    
    
  • Validation Criteria:

    • 
       for 8-hydroxylation should be 1.5 – 5.0 µM .
      
    • Inhibition by Ticlopidine should reduce 8-OH-EFV formation by >80%.

Regulatory & Drug Development Implications

Auto-Induction

EFV is not just a substrate; it is a potent inducer of CYP2B6 via the Constitutive Androstane Receptor (CAR) .[5][6]

  • Mechanism: EFV activates CAR, which translocates to the nucleus and binds to the PBREM (Phenobarbital-Responsive Enhancer Module) of the CYP2B6 gene.

  • Result: Chronic dosing leads to auto-induction, reducing the half-life of EFV (from ~50-70h single dose to ~40h steady state) and potentially lowering concentrations of co-administered CYP2B6 substrates (e.g., Bupropion, Methadone).

Drug-Drug Interactions (DDI)
  • As a Perpetrator: EFV induces CYP3A4 and CYP2B6.[7] It acts as a mixed inhibitor/inducer of CYP2C9 and CYP2C19.

  • As a Victim: Inhibitors of CYP2B6 (e.g., Clopidogrel, Ticlopidine) can significantly increase EFV exposure, risking toxicity.

References

  • Ward, B. A., et al. (2003).[2][3] "Cytochrome P450 2B6 is the main catalyst of efavirenz metabolism: implication for HIV-1 therapy."[1][2][9][4][5][6][10] Antiviral Therapy.[1][9][4][5][7][11][10][12] Link

  • Rotger, M., et al. (2005). "Influence of CYP2B6 polymorphism on plasma and intracellular concentrations and toxicity of efavirenz and nevirapine in HIV-infected patients." Pharmacogenetics and Genomics. Link

  • Desta, Z., et al. (2007).[2] "Comprehensive evaluation of efavirenz metabolism in human liver microsomes: identification of novel metabolites and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation."[2] Drug Metabolism and Disposition. Link

  • FDA Labeling. (2019). "SUSTIVA (efavirenz) capsules and tablets, for oral use." U.S. Food and Drug Administration. Link

  • Kharasch, E. D., et al. (2019). "Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry." Drug Metabolism and Disposition. Link

Whitepaper: Elucidating the Metabolic Fate of Efavirenz: A Technical Guide to the Discovery of its Hydroxylated Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The clinical journey of Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the management of HIV-1, is critically influenced by its metabolic profile.[1][2] The significant interindividual variability in patient response and adverse effects is largely dictated by the biotransformation of the parent drug.[3] This guide provides a detailed technical exploration of the discovery, characterization, and enzymatic pathways responsible for the formation of the primary hydroxylated metabolites of Efavirenz, offering field-proven insights into the experimental rationale and methodologies that underpin our current understanding.

The Metabolic Blueprint of Efavirenz: An Overview

Efavirenz is cleared from the body almost exclusively through hepatic metabolism.[4] Early investigations revealed that the primary routes of biotransformation involve hydroxylation, followed by glucuronidation of these newly formed metabolites for excretion.[5][6] The identification of these hydroxylated products was a pivotal moment, providing a mechanistic basis for the observed variability in Efavirenz pharmacokinetics. Two principal monohydroxylated metabolites have been identified: 8-hydroxyefavirenz and 7-hydroxyefavirenz, with subsequent discoveries revealing further secondary oxidation products.[4][7]

The Dominant Pathway: 8-Hydroxylation via Cytochrome P450 2B6

The conversion of Efavirenz to 8-hydroxyefavirenz (8-OH-EFV) is the single most important clearance mechanism for the drug.[3][8] In vitro studies utilizing human liver microsomes (HLMs) demonstrated that 8-hydroxylation accounts for approximately 77.5% of the total primary metabolism.[4][9]

Causality of Investigation: The initial observation of a dominant metabolite in plasma and urine necessitated the identification of the enzyme responsible. Pinpointing this enzyme is crucial for predicting drug-drug interactions, understanding genetic sources of variability, and explaining concentration-dependent toxicities.

The Central Catalyst: CYP2B6 Through a combination of kinetic, inhibition, and correlation analyses, Cytochrome P450 2B6 (CYP2B6) was unequivocally identified as the main enzyme catalyzing the formation of 8-OH-EFV.[4][10][11] This discovery was profound, as the CYP2B6 gene is highly polymorphic. Genetic variants that result in diminished or lost enzyme function provide a direct molecular explanation for the high plasma concentrations of Efavirenz and increased risk of central nervous system side effects observed in some patients.[3][6][7] While CYP2B6 is the primary catalyst, minor contributions to 8-hydroxylation are also made by other isoforms, including CYP2A6, CYP3A4, CYP3A5, and CYP1A2.[3][6]

cluster_main Efavirenz Primary Metabolism EFV Efavirenz OH_EFV_8 8-Hydroxyefavirenz (Major Metabolite) EFV->OH_EFV_8 CYP2B6 (Major) CYP2A6, CYP3A4/5, CYP1A2 (Minor) OH_EFV_7 7-Hydroxyefavirenz (Minor Metabolite) EFV->OH_EFV_7 CYP2A6 (Principal)

Caption: Primary metabolic hydroxylation pathways of Efavirenz.

The Minor Pathway: 7-Hydroxylation Catalyzed by CYP2A6

While 8-hydroxylation dominates, a secondary, yet significant, pathway is the formation of 7-hydroxyefavirenz (7-OH-EFV). This route accounts for approximately 22.5% of Efavirenz's primary metabolism in vitro.[4][9]

Causality of Investigation: Characterizing minor pathways is essential for a complete metabolic picture. In individuals with compromised function of the primary pathway (e.g., poor CYP2B6 metabolizers), these minor routes can become clinically relevant contributors to overall drug clearance.[7]

The Principal Catalyst: CYP2A6 Kinetic and correlation studies in human liver microsomes, along with experiments using expressed recombinant enzymes, identified CYP2A6 as the principal catalyst of 7-hydroxylation.[4][9] This finding suggests that Efavirenz could potentially serve as a dual probe for assessing the in vivo activity of both CYP2B6 and CYP2A6.[4]

Secondary and Complex Metabolic Fates

The metabolic cascade does not end with monohydroxylation. Both 8-OH-EFV and 7-OH-EFV can be further oxidized to dihydroxylated metabolites, such as 8,14-dihydroxyefavirenz and 7,8-dihydroxyefavirenz.[4][7][12] CYP2B6 is also the primary enzyme involved in these secondary metabolic steps.[3][6] The metabolism of Efavirenz is complex, with evidence suggesting that conjugated (glucuronidated or sulfated) metabolites may undergo further P450-mediated oxidation in vivo, a pathway not readily observed in standard in vitro microsomal incubations.[4]

cluster_full_pathway Comprehensive Efavirenz Metabolic Cascade EFV Efavirenz OH_EFV_8 8-Hydroxyefavirenz EFV->OH_EFV_8 CYP2B6 >> Others OH_EFV_7 7-Hydroxyefavirenz EFV->OH_EFV_7 CYP2A6 diOH_EFV_8_14 8,14-Dihydroxyefavirenz OH_EFV_8->diOH_EFV_8_14 CYP2B6 diOH_EFV_7_8 7,8-Dihydroxyefavirenz OH_EFV_8->diOH_EFV_7_8 CYP2B6 Excretion Glucuronidation & Excretion OH_EFV_8->Excretion OH_EFV_7->diOH_EFV_7_8 CYP2B6 OH_EFV_7->Excretion diOH_EFV_8_14->Excretion diOH_EFV_7_8->Excretion

Caption: Overview of primary and secondary Efavirenz metabolism.

A Technical Guide to Experimental Discovery

The elucidation of these pathways relies on a systematic and validated experimental workflow. This section details the core protocols.

Part A: In Vitro Metabolism & Enzyme Identification

Rationale: In vitro systems provide a controlled environment to identify potential metabolites and pinpoint the specific enzymes responsible, free from the complexities of a whole organism.

Protocol 1: Metabolite Generation using Human Liver Microsomes (HLMs)

  • Objective: To simulate human hepatic phase I metabolism and identify the primary metabolic products of Efavirenz.[4][8]

  • Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled HLMs (final concentration ~0.25-0.5 mg/mL protein) with potassium phosphate buffer (pH 7.4).

    • Substrate Addition: Add Efavirenz (from a stock solution in methanol or DMSO) to the mixture to achieve a final concentration relevant for kinetic studies (e.g., 1-150 µM).[4]

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume is typically 200-500 µL.[7]

    • Incubation: Incubate at 37°C in a shaking water bath for a defined period (e.g., 10-30 minutes).

    • Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and stops all enzymatic activity.

    • Sample Processing: Centrifuge the quenched mixture at high speed (e.g., 14,000 rpm) to pellet the precipitated protein. Collect the supernatant for LC-MS/MS analysis.

Protocol 2: Reaction Phenotyping with Recombinant Human CYP Enzymes

  • Objective: To definitively identify which specific CYP450 isoform(s) catalyze the formation of each metabolite.

  • Methodology:

    • This protocol is identical to Protocol 1, with one critical substitution: instead of HLMs, use commercially available recombinant human CYP enzymes (e.g., expressed CYP2B6, CYP2A6, CYP3A4) co-expressed with P450 oxidoreductase.[4][7]

    • Run parallel incubations, each containing a different CYP isoform.

    • The formation of a specific metabolite (e.g., 8-OH-EFV) in the presence of a specific enzyme (e.g., CYP2B6) provides direct evidence of that enzyme's catalytic role.

Part B: Analytical Identification and Quantification

Rationale: The low concentrations of metabolites formed in vitro require highly sensitive and selective analytical techniques for accurate detection and quantification.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate, identify, and quantify Efavirenz and its hydroxylated metabolites. This is the gold standard method.[4][13]

  • Methodology:

    • Chromatographic Separation:

      • Instrumentation: A high-performance liquid chromatography (HPLC) system.

      • Column: A reverse-phase C18 column is standard for separating Efavirenz and its more polar metabolites.[13]

      • Mobile Phase: A gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is programmed to start with a higher aqueous percentage and ramp up the organic component to elute compounds based on their polarity.

    • Mass Spectrometric Detection:

      • Instrumentation: A triple quadrupole mass spectrometer.

      • Ionization: Electrospray ionization (ESI), typically in positive ion mode, is used to generate charged parent ions of the analytes.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its superior sensitivity and selectivity. In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion (precursor ion). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is unique for each compound.[9][13]

cluster_workflow Experimental Workflow for Metabolite Identification cluster_invitro In Vitro Incubation cluster_lcms LC-MS/MS Analysis HLM 1. Incubate EFV with Human Liver Microsomes (HLMs) or Recombinant CYPs NADPH 2. Initiate reaction with NADPH cofactors at 37°C HLM->NADPH Quench 3. Quench reaction with ice-cold acetonitrile NADPH->Quench Centrifuge 4. Centrifuge to remove protein Quench->Centrifuge Inject 5. Inject supernatant onto HPLC system Centrifuge->Inject Separate 6. Separate compounds on C18 column Inject->Separate Detect 7. Detect & Quantify using MRM on Mass Spectrometer Separate->Detect

Caption: Standard workflow for in vitro metabolite identification.

Quantitative Data & Interpretation

The data generated from these experiments are synthesized to build a comprehensive metabolic map.

Table 1: Key Enzyme Contributions to Efavirenz Hydroxylation

Metabolite Formed Primary Catalyzing Enzyme Relative Contribution Supporting Evidence
8-Hydroxyefavirenz CYP2B6 ~77.5% High correlation with CYP2B6 activity in HLMs; high turnover with recombinant CYP2B6.[3][4]

| 7-Hydroxyefavirenz | CYP2A6 | ~22.5% | High correlation with CYP2A6 activity in HLMs; turnover with recombinant CYP2A6.[4][9] |

Table 2: Representative LC-MS/MS Parameters for MRM Analysis

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Ionization Mode
Efavirenz 316.1 244.0 Positive ESI
8-Hydroxyefavirenz 332.1 244.0 Positive ESI
7-Hydroxyefavirenz 332.1 262.0 Positive ESI

(Note: Exact m/z values and transitions may vary slightly by instrument and specific adducts formed. These are representative values.)

Interpretation: The combination of kinetic data from HLM and recombinant enzyme incubations with the specific and sensitive quantification provided by LC-MS/MS allows for the definitive assignment of metabolic pathways. The significantly higher rate of 8-OH-EFV formation in HLMs, coupled with its robust generation by recombinant CYP2B6, solidifies its role as the primary enzyme in the major clearance pathway for Efavirenz.[4]

Conclusion

The discovery of the hydroxylated metabolites of Efavirenz, particularly 8-hydroxyefavirenz, and the identification of CYP2B6 as the principal catalyst, represent a landmark in the clinical pharmacology of this vital antiretroviral agent. The technical workflows detailed herein, combining in vitro metabolic generation with advanced LC-MS/MS analytics, provide a robust and validated system for drug metabolism research. This foundational knowledge is critical for personalizing medicine, predicting and managing drug-drug interactions, and ultimately improving the safety and efficacy of Efavirenz-based therapies for patients with HIV-1.

References

  • Bumpus, N. N., Kent, U. M., & Hollenberg, P. F. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Bumpus, N. N., Kent, U. M., & Hollenberg, P. F. (2006). Metabolism of efavirenz and 8-hydroxyefavirenz by P450 2B6 leads to inactivation by two distinct mechanisms. Journal of Pharmacology and Experimental Therapeutics, 318(1), 345-51. Available at: [Link]

  • ResearchGate. (n.d.). Primary efavirenz metabolism by CYP450 and UGT enzymes. ResearchGate. Available at: [Link]

  • Pharmacology of Efavirenz (Sustiva). (2024). YouTube. Available at: [Link]

  • Desta, Z., et al. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes. Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218-1229. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2012). Efavirenz Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Hosey, C., et al. (2019). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics. Available at: [Link]

  • Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. ResearchGate. Available at: [Link]

  • Marks, K., & Patel, D. (2023). Efavirenz. StatPearls. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of efavirenz metabolism and mechanism of action against HIV. ResearchGate. Available at: [Link]

  • PharmGKB. (n.d.). Efavirenz Pathway, Pharmacokinetics - References. ClinPGx. Available at: [Link]

  • Mast, N., et al. (2021). The Hydroxylation Position Rather than Chirality Determines How Efavirenz Metabolites Activate Cytochrome P450 46A1 In Vitro. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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An In-Depth Technical Guide to the In Vitro Evaluation of rac 8,14-Dihydroxy Efavirenz-d4

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Contextualizing the Investigation of a Deuterated Efavirenz Metabolite

Efavirenz (EFV), a cornerstone of first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) therapies for HIV-1, is characterized by a complex metabolic profile and a significant incidence of central nervous system (CNS) side effects.[1][2] These neurological and neuropsychiatric events, ranging from dizziness and nightmares to more severe conditions like depression and psychosis, have been a persistent challenge in its clinical use.[1][2] Emerging evidence points not just to the parent drug but more potently to its primary metabolite, 8-hydroxyefavirenz (8-OH-EFV), as a key mediator of this neurotoxicity.[2][3][4] This metabolite has been shown to induce neuronal damage and disrupt calcium homeostasis at concentrations found in the cerebrospinal fluid of patients.[3]

The metabolic cascade of Efavirenz, primarily orchestrated by the cytochrome P450 (CYP) enzyme CYP2B6, proceeds from 8-hydroxylation to further oxidation, yielding secondary metabolites such as 8,14-dihydroxyefavirenz.[5] Understanding the biological activities of these downstream metabolites is critical for a complete portrait of Efavirenz's safety profile. This guide focuses on rac 8,14-Dihydroxy Efavirenz-d4 , a deuterium-labeled version of this secondary metabolite. The deuterium labeling provides a stable isotopic signature, making it an invaluable tool for precise quantification in complex biological matrices using mass spectrometry, where it serves as an ideal internal standard for pharmacokinetic and metabolic research.[6]

This document provides a comprehensive framework for the in vitro investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the strategic rationale behind each experimental choice. Our objective is to equip you with a robust, self-validating system of assays to thoroughly characterize the metabolic stability, neurotoxic potential, and transporter interactions of this specific metabolite.

Chapter 1: Foundational Characterization and Metabolic Fate

Before assessing the biological impact of this compound, it is crucial to understand its metabolic stability and its potential to interact with the very enzymes responsible for its formation. This chapter outlines the initial biochemical assays required for this characterization.

Metabolic Stability in Human Liver Microsomes

The first logical step is to determine the intrinsic stability of the metabolite. Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the CYP family, making them the industry standard for this assessment.[7][8] This assay will determine if 8,14-dihydroxy Efavirenz is further metabolized or if it represents a terminal metabolic product.

The assay measures the disappearance of the test compound over time in the presence of metabolically active HLMs and the essential cofactor NADPH.[7] A high rate of disappearance suggests metabolic liability, while a low rate indicates stability. Including control compounds with known rapid (Verapamil) and low (Diazepam) clearance rates is essential for validating the metabolic competency of the HLM batch.[9]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare rac 8,14-Dihydroxy Efavirenz-d4 Stock (10 mM in DMSO) mix Pre-warm HLM. Add Test Compound (Final Conc. 1 µM). Initiate reaction with NADPH. prep_compound->mix prep_hlm Prepare Human Liver Microsomes (HLM) Suspension (in Phosphate Buffer) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix sampling Collect Aliquots at T=0, 5, 15, 30, 45 min mix->sampling quench Terminate Reaction (Acetonitrile + Internal Standard) sampling->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze calc Calculate % Remaining vs. Time, Half-life (t½), and Intrinsic Clearance (Clint) analyze->calc caption Fig 1. Workflow for the Microsomal Stability Assay.

Caption: Fig 1. Workflow for the Microsomal Stability Assay.

  • Preparation:

    • Prepare a stock solution of this compound at 10 mM in DMSO.

    • Thaw pooled human liver microsomes (from at least 3 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[10]

    • Prepare an NADPH regenerating system solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.[11]

  • Incubation:

    • In a 96-well plate, add the HLM suspension. Pre-incubate at 37°C for 5 minutes.

    • Add the test compound to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.25%.[7]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the incubation mixture.[7]

  • Termination and Analysis:

    • Immediately terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an appropriate internal standard (e.g., a structurally similar compound not expected to be formed).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[11]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Cytochrome P450 Inhibition Assay

Given that CYP2B6 is the primary enzyme responsible for Efavirenz metabolism, it is crucial to determine if 8,14-dihydroxy Efavirenz-d4 acts as an inhibitor of this enzyme.[12] Such inhibition could lead to drug-drug interactions if Efavirenz or other CYP2B6 substrates are co-administered.

This assay measures the ability of the test compound to inhibit the activity of a specific CYP isoform (in this case, CYP2B6) in HLMs. A probe substrate specific for the enzyme (e.g., Bupropion for CYP2B6) is used, and the formation of its metabolite is quantified in the presence and absence of the inhibitor.[13] A decrease in metabolite formation indicates inhibition, from which an IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_inhibitor Prepare Serial Dilutions of This compound pre_inc Pre-incubate HLM, Inhibitor, and Probe Substrate prep_inhibitor->pre_inc prep_hlm Prepare HLM Suspension (0.25 mg/mL in Buffer) prep_hlm->pre_inc prep_probe Prepare CYP2B6 Probe Substrate (e.g., Bupropion) prep_probe->pre_inc prep_nadph Prepare NADPH start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn incubate Incubate for a short, linear period (e.g., 10 min) start_rxn->incubate quench Terminate Reaction (Acetonitrile + Internal Standard) incubate->quench analyze Centrifuge & Analyze Supernatant for Probe Metabolite by LC-MS/MS quench->analyze calc Plot % Inhibition vs. [Inhibitor] and Calculate IC₅₀ Value analyze->calc caption Fig 2. Workflow for CYP Inhibition IC₅₀ Determination. G cluster_prep Preparation cluster_transport Transport Experiment (37°C) cluster_analysis Analysis cell_culture Culture Caco-2 or MDCK-MDR1 cells on Transwell® inserts to form a polarized monolayer (21 days) verify_monolayer Verify Monolayer Integrity (TEER measurement) cell_culture->verify_monolayer transport_ab A -> B Transport: Add compound to Apical side, sample from Basolateral side verify_monolayer->transport_ab transport_ba B -> A Transport: Add compound to Basolateral side, sample from Apical side verify_monolayer->transport_ba prep_compound Prepare Test Compound in Transport Buffer prep_compound->transport_ab prep_compound->transport_ba repeat_inhibitor Repeat A->B and B->A transport in the presence of a specific transporter inhibitor transport_ab->repeat_inhibitor quantify Quantify compound concentration in samples over time by LC-MS/MS transport_ab->quantify transport_ba->repeat_inhibitor transport_ba->quantify repeat_inhibitor->quantify calc_papp Calculate Apparent Permeability Coefficient (Papp) for each direction quantify->calc_papp calc_er Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) calc_papp->calc_er caption Fig 3. Workflow for Bidirectional Transporter Assay.

Caption: Fig 3. Workflow for Bidirectional Transporter Assay.

  • Cell Culture:

    • Seed Caco-2 or MDCK-MDR1 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For A-to-B transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (receiver) chamber.

    • For B-to-A transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber, replacing the volume with fresh buffer.

    • Repeat the entire experiment in the presence of a specific inhibitor (e.g., 1 µM elacridar for P-gp/BCRP).

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction.

    • Calculate the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for an efflux transporter. If the ER is significantly reduced in the presence of the inhibitor, it confirms the involvement of that specific transporter.

TransporterTest SystemPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)ER with InhibitorConclusion
P-gpMDCK-MDR1TBDTBDTBDTBDSubstrate/Non-substrate
BCRPCaco-2TBDTBDTBDTBDSubstrate/Non-substrate

Conclusion and Forward Look

This technical guide provides a comprehensive, logically structured framework for the in vitro characterization of this compound. By systematically evaluating its metabolic stability, potential for CYP enzyme inhibition, neurotoxicity, and interaction with key drug transporters, researchers can build a detailed profile of this secondary metabolite. The data generated from these studies are crucial for understanding the overall safety and disposition of Efavirenz and for informing the development of safer antiretroviral therapies. The deuterated nature of the test article, while primarily for use as an analytical standard, does not preclude its use in these biological assays, as the deuterium substitution is not expected to significantly alter its fundamental biochemical interactions in these in vitro systems. The insights gained will be invaluable for drug development professionals aiming to mitigate the adverse effects that have long been associated with this otherwise effective therapeutic agent.

References

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Methodological & Application

Application Note: High-Sensitivity Quantitation of 8,14-Dihydroxy Efavirenz in Biological Matrices Using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 treatment.[1][2] Its therapeutic window is narrow; supratherapeutic levels correlate with neuropsychiatric toxicity (insomnia, vivid dreams, depression), while subtherapeutic levels risk viral resistance.

The metabolism of EFV is primarily mediated by CYP2B6 .[1][2][3] The primary metabolite is 8-hydroxy efavirenz (8-OH-EFV) .[1][2][3] A crucial secondary metabolic pathway involves the subsequent hydroxylation of the cyclopropyl moiety to form 8,14-dihydroxy efavirenz (8,14-diOH-EFV) .[3] Because CYP2B6 exhibits significant genetic polymorphism (e.g., CYP2B6*6 slow metabolizers), profiling these downstream metabolites is essential for phenotyping patients and understanding toxicity mechanisms.

This protocol details the validated use of rac-8,14-Dihydroxy Efavirenz-d4 as an Internal Standard (IS). Using a deuterated analog of the specific secondary metabolite—rather than the parent drug—is critical to correct for the significant matrix effects and ionization suppression often observed with polar di-hydroxy metabolites in urine and plasma.

Chemical Identity & Properties

Internal Standard: rac-8,14-Dihydroxy Efavirenz-d4[4][5][6]
  • CAS Number: 1189859-26-4[4]

  • Molecular Formula: C₁₄H₅D₄ClF₃NO₄[4][5]

  • Molecular Weight: ~351.7 g/mol (Unlabeled: 347.67 g/mol )

  • Label Position: Deuterium atoms are typically located on the cyclopropyl ring. This placement is strategic to ensure the label is retained during the primary fragmentation (loss of CO₂ or carbamate ring opening) but requires care if the fragmentation involves loss of the cyclopropyl group.

  • Stereochemistry: The standard is racemic . Since biological 8,14-diOH-EFV is derived from (S)-Efavirenz and enzymatic hydroxylation is stereoselective, the biological analyte will be a single isomer. The racemic IS may elute as two peaks on high-efficiency chiral or PFP columns.

    • Operational Directive: Ensure the retention time of the biological analyte matches one of the IS isomers (if resolved) or co-elutes with the unresolved IS peak.

Target Analyte: 8,14-Dihydroxy Efavirenz[1][2][3][4][5][6][9][10]
  • Role: Secondary metabolite; marker of CYP2B6 activity and downstream clearance.

  • Polarity: Significantly more polar than EFV and 8-OH-EFV, leading to earlier elution and higher susceptibility to ion suppression from phospholipids.

Experimental Workflow

Metabolic Pathway & Logic

The following diagram illustrates the formation of the analyte and the analytical logic.

EFV_Metabolism cluster_analysis LC-MS/MS Co-Elution Group EFV Efavirenz (Parent) (Lipophilic) OH8 8-OH Efavirenz (Primary Metabolite) EFV->OH8 CYP2B6 (Major) diOH 8,14-diOH Efavirenz (Target Analyte) OH8->diOH CYP2B6 (Secondary Hydroxylation) IS rac-8,14-diOH-EFV-d4 (Internal Standard) diOH->IS Quantification Reference

Figure 1: Metabolic trajectory of Efavirenz showing the target analyte (Red) and its specific internal standard (Green).

Sample Preparation Protocol (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for this application to minimize phospholipid carryover, which suppresses the signal of the early-eluting di-hydroxy metabolite.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Buffer: Ammonium Acetate (10 mM, pH 4.5) – Acidic pH ensures the phenol and carbamate moieties remain protonated/neutral for organic extraction.

Step-by-Step Protocol:

  • Aliquot: Transfer 100 µL of patient plasma/urine into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of rac-8,14-Dihydroxy Efavirenz-d4 working solution (500 ng/mL in 50% MeOH). Vortex gently (10 sec).

  • Buffer: Add 100 µL of 10 mM Ammonium Acetate (pH 4.5). Vortex.

  • Extraction: Add 1000 µL of Ethyl Acetate.

  • Agitation: Shake on a multi-tube vortexer for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube or 96-well plate.

  • Evaporation: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex well.

    • Note: Matching the reconstitution solvent to the starting gradient conditions is vital to prevent peak fronting of this polar metabolite.

LC-MS/MS Methodology

Chromatography (UHPLC)

The separation must distinguish 8,14-diOH-EFV from its isomers (e.g., 7,8-diOH-EFV) and the parent drug.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters ACQUITY BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B (Focusing polar metabolites)

    • 1.0 min: 10% B

    • 4.0 min: 90% B (Elute Parent EFV)

    • 5.0 min: 90% B

    • 5.1 min: 10% B

    • 7.0 min: Stop

Mass Spectrometry (ESI Negative Mode)

Efavirenz and its metabolites ionize efficiently in negative mode [M-H]- due to the cyclic carbamate and phenolic groups.

Source Parameters:

  • Ion Spray Voltage: -4500 V

  • Temperature: 500°C

  • Curtain Gas: 30 psi

MRM Transitions (Quantitation):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
8,14-diOH Efavirenz 346.0 262.0 -25Loss of cyclopropyl ring + fragmentation of core.
rac-8,14-diOH EFV-d4 350.0 266.0 -25Matches analyte fragmentation; d4 label retained on core.*
Qualifier Transition346.0302.0-15Loss of CO₂ (Carbamate ring opening).
  • Critical Technical Note on Deuterium Label: If the d4 label is on the cyclopropyl ring (common for some synthesis routes), and the transition 346 -> 262 represents the loss of the cyclopropyl ring, the IS transition 350 -> 266 would be invalid because the product ion would lose the label, becoming identical to the unlabeled product (262).

  • Validation Step: You must verify the label position of your specific lot.

    • Scenario A (Label on Benzoxazinone Core): Use 350 -> 266.

    • Scenario B (Label on Cyclopropyl Ring): You CANNOT use the 350 -> 266 transition if it involves losing the ring. Instead, use the "Loss of CO₂" transition: IS: 350 -> 306 (Quant) and Analyte: 346 -> 302 .

Method Validation & Performance

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting: 1/x².

  • LLOQ: 1.0 ng/mL (Achievable with LLE).

Matrix Effect Assessment

The use of the d4-IS is specifically to normalize matrix effects.

  • Post-Extraction Spike: Extract blank plasma. Spike analyte + IS after drying. (Set A)

  • Neat Solution: Spike analyte + IS in mobile phase. (Set B)

  • Calculation: Matrix Factor (MF) = Peak Area (Set A) / Peak Area (Set B).

    • Acceptance: The IS-normalized MF (MF_analyte / MF_IS) should be close to 1.0 (0.85 – 1.15).

Troubleshooting Guide
IssueProbable CauseCorrective Action
IS Peak Splitting Racemic IS on a high-res column.If resolution is partial, integrate the entire cluster. If fully resolved, identify which peak co-elutes with the biological (S)-metabolite and quantitate against that.
Signal Suppression Phospholipids co-eluting.Check retention time of Phospholipids (m/z 184 or 104 transitions). Adjust gradient to push phospholipids to the high %B wash step.
Cross-Talk Deuterium loss or impure IS.Inject IS only. Monitor analyte channel. If signal >20% of LLOQ, reduce IS concentration or purchase higher purity standard.

References

  • Mutlib, A. E., et al. (1999).[3] "Efavirenz metabolism: identification of novel metabolic pathways." Drug Metabolism and Disposition. Link

  • Ward, B. A., et al. (2003).[3] "Cytochrome P450 2B6 is the principal catalyst of efavirenz hydroxylation in human liver microsomes."[1][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Kim, K. B., et al. (2005).[6] "Rapid and simultaneous determination of efavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz using LC–MS–MS in human plasma." Archives of Pharmacal Research. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Toronto Research Chemicals. "rac 8,14-Dihydroxy Efavirenz-d4 Product Page." (Example Source for Compound Data). Link

Sources

Application Note: Quantification of 8,14-Dihydroxy Efavirenz in Biological Matrices Using rac-8,14-Dihydroxy Efavirenz-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 8,14-dihydroxy efavirenz , a secondary metabolite of the antiretroviral drug Efavirenz (EFV).[1] Utilizing the stable isotope-labeled internal standard rac-8,14-Dihydroxy Efavirenz-d4 , this method corrects for matrix effects and ionization variability in complex biological matrices (human plasma/urine). This protocol is critical for researchers investigating CYP2B6-mediated neurotoxicity, metabolic clearance variability, and novel therapeutic applications of efavirenz metabolites in neurodegenerative models.

Introduction & Biological Context

Efavirenz (EFV) is a cornerstone Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1 treatment.[2] However, its clinical utility is complicated by a narrow therapeutic index and significant inter-patient variability driven by CYP2B6 polymorphisms.

While the primary metabolite, 8-hydroxy efavirenz (8-OH-EFV) , is directly linked to potent neurotoxicity (e.g., insomnia, depression, cognitive impairment), the secondary metabolite 8,14-dihydroxy efavirenz represents a critical downstream clearance pathway. Recent studies also suggest 8,14-dihydroxy efavirenz may allosterically activate CYP46A1 in the brain, offering potential therapeutic avenues for Alzheimer's disease, making its precise quantification more relevant than ever.

The Role of the Internal Standard

The use of rac-8,14-Dihydroxy Efavirenz-d4 is non-negotiable for high-integrity data. As a deuterated analog, it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement from the biological matrix, thereby providing the most accurate normalization possible.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway of Efavirenz, highlighting the formation of the target analyte.

EFV_Metabolism EFV Efavirenz (Parent) CYP2B6 CYP2B6 (Primary Enzyme) EFV->CYP2B6 OH_EFV 8-Hydroxy Efavirenz (Neurotoxic Intermediate) EFV->OH_EFV Primary Oxidation CYP_Sec CYP2B6 / CYP2A6 OH_EFV->CYP_Sec DiOH_EFV 8,14-Dihydroxy Efavirenz (Target Analyte) OH_EFV->DiOH_EFV Secondary Oxidation (Cyclopropyl Ring) Gluc Glucuronide/Sulfate Conjugates DiOH_EFV->Gluc Phase II Conjugation

Figure 1: Metabolic pathway of Efavirenz showing the sequential hydroxylation to the 8,14-dihydroxy metabolite.[1][3][4]

Chemical Properties & Handling[6][7]

PropertyAnalyte (Target)Internal Standard (IS)
Compound Name rac 8,14-Dihydroxy Efavirenzrac 8,14-Dihydroxy Efavirenz-d4
Molecular Formula C₁₄H₉ClF₃NO₄C₁₄H₅D₄ClF₃NO₄
Molecular Weight 347.67 g/mol ~351.69 g/mol
Solubility DMSO, MethanolDMSO, Methanol
Storage -20°C (Desiccated)-20°C (Desiccated)
Handling Light Sensitive. Protect from direct UV.Light Sensitive.[5] Protect from direct UV.

Critical Handling Note: The "rac" designation indicates a racemic mixture. Since Efavirenz is administered as the (S)-enantiomer, in vivo metabolites retain specific chirality. However, using a racemic standard is acceptable for achiral LC methods or when total metabolite load is the endpoint. Ensure your LC method separates the enantiomers if chiral specific quantification is required.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this analyte due to the polarity of the di-hydroxy species and the need to remove phospholipids that suppress ionization in negative mode.

Reagents:

  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Note: EtOAc generally yields higher recovery for the di-hydroxy metabolite.

  • Buffer: 0.1% Formic Acid in Water.

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of rac-8,14-Dihydroxy Efavirenz-d4 working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex gently (10 sec).

  • Extraction: Add 1.0 mL of Ethyl Acetate .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min and centrifuge/filter before injection.

LC-MS/MS Conditions

Ionization Mode: Negative Electrospray Ionization (ESI-). Rationale: Efavirenz metabolites contain halogenated (Cl, F3) and amide moieties that ionize efficiently in negative mode, offering better sensitivity and lower background than positive mode.

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 4.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
0.5 30 Start Gradient
3.0 90 Elution of Metabolites
3.5 90 Wash
3.6 30 Re-equilibration

| 5.0 | 30 | End of Run |

Mass Spectrometry (MRM Transitions):

Compound Precursor Ion (m/z) [M-H]⁻ Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
8,14-diOH-EFV 346.0 262.0 30 25

| 8,14-diOH-EFV-d4 (IS) | 350.0 | 266.0 | 30 | 25 |

Note: The transition 346 > 262 corresponds to the loss of the cyclopropyl-acetylene moiety and/or CO2/HCl rearrangement typical of the benzoxazinone core.

Analytical Workflow Diagram[7]

LCMS_Workflow Sample Biological Sample (100 µL Plasma) Spike Spike Internal Standard (rac-8,14-diOH-EFV-d4) Sample->Spike Extract LLE Extraction (Ethyl Acetate) Spike->Extract Dry Evaporate & Reconstitute (50:50 Mobile Phase) Extract->Dry LC UPLC Separation (BEH C18, Gradient) Dry->LC MS MS/MS Detection (ESI-, MRM 346>262) LC->MS Data Quantification (Area Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.[1]

Validation & Troubleshooting

Self-Validating Criteria (Trustworthiness)

To ensure the protocol is functioning correctly, verify the following during setup:

  • Retention Time Check: 8,14-dihydroxy efavirenz is more polar than 8-hydroxy efavirenz and the parent EFV. It should elute earlier than both. If it elutes later, check your column chemistry or mobile phase pH.

  • Cross-Talk Check: Inject a blank sample immediately after the highest standard (ULOQ). Carryover should be < 20% of the LLOQ area.[6]

  • Isotopic Contribution: Inject the pure IS (d4) and monitor the analyte channel (d0). There should be no significant peak. If there is, the IS purity is low, or the mass resolution is insufficient.

Common Issues
  • Low Sensitivity: Ensure the mobile phase uses Ammonium Acetate. Formic acid alone in negative mode can sometimes suppress ionization for this specific class of molecules.

  • Peak Tailing: Efavirenz metabolites can interact with free silanols. Ensure the column is "end-capped" (e.g., BEH or HSS T3 technologies).

  • Glucuronide Interference: In urine (and some plasma), 8,14-diOH-EFV exists largely as a glucuronide conjugate. To measure total 8,14-diOH-EFV, treat samples with

    
    -glucuronidase  (Helix pomatia) for 2 hours at 37°C prior to LLE extraction.
    

References

  • Mutlib, A. E., et al. (1999). "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways." Drug Metabolism and Disposition. Link

  • Avery, L. B., et al. (2013). "Influence of Polymorphic CYP2B6 Variants and Stereochemistry on Efavirenz Metabolism." Drug Metabolism and Disposition. Link

  • Mast, N., et al. (2024).[7] "7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite."[7] International Journal of Molecular Sciences. Link

  • Kim, K. B., et al. (2010). "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." Chromatographia. Link

Sources

Application Note: Stability and Handling of rac 8,14-Dihydroxy Efavirenz-d4 in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the handling, stability, and usage of rac 8,14-Dihydroxy Efavirenz-d4 , a critical deuterated internal standard for profiling Efavirenz secondary metabolism.

Executive Summary & Core Directive

This compound is a stable isotope-labeled analog of the secondary Efavirenz metabolite, 8,14-dihydroxyefavirenz.[1] Unlike the parent drug Efavirenz, which exhibits robust stability, this di-hydroxylated metabolite—specifically due to the 1-hydroxycyclopropyl moiety (referred to as the "14-hydroxy" position)—is thermally labile and chemically unstable in biological matrices and solution.[1]

Critical Warning: Standard laboratory protocols sufficient for Efavirenz (e.g., room temperature processing, heat inactivation) will destroy this analyte. Studies indicate up to 95% loss of 8,14-dihydroxyefavirenz after 1 hour at 60°C.[2]

This guide provides a validated workflow to preserve the integrity of this standard during LC-MS/MS bioanalysis.

Chemical Identity & Structural Vulnerability[1]

Compound Specifications
  • Chemical Name: 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl-2,2,3,3-d4)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.[1]

  • Molecular Formula: C₁₄H₅D₄ClF₃NO₄[3][4]

  • Molecular Weight: ~351.70 g/mol [1][3][4]

  • Isotopic Label: Deuterium (d4) incorporated into the cyclopropyl ring.[1]

The "14-Hydroxy" Instability Mechanism

The instability arises from the introduction of a hydroxyl group onto the strained cyclopropyl ring (C14 position).[1] While the d4-labeling provides mass differentiation, it does not confer significant kinetic stability against the primary degradation pathways:[1]

  • Thermal Degradation: The 1-hydroxycyclopropyl group is prone to ring-opening or rearrangement under thermal stress.[1]

  • Hydrolysis: The benzoxazinone core is susceptible to hydrolysis under basic conditions or prolonged aqueous exposure, a process accelerated by the polar hydroxyl substituents.

Stability Data Summary

The following data highlights the rapid degradation of the non-deuterated analyte, which mirrors the d4-standard's behavior.

ConditionDurationStability StatusQuantitative Loss
Plasma (Room Temp) 24 HoursUnstable 46% – 69% Loss
Plasma (-20°C) 90 DaysUnstable 17% – 50% Loss
Heat Treatment (60°C) 1 HourCritical Failure 90% – 95% Loss
Solvent (-80°C) 6 MonthsStable < 5% Loss

Data Source: Bordin-Andriguetto et al., J Pharm Sci. 2021.[1][2]

Experimental Protocols

Protocol A: Stock Solution Preparation (Critical Control Points)

Objective: Create a stable primary stock solution (1.0 mg/mL).

Reagents:

  • Methanol (LC-MS Grade) – Preferred solvent due to high solubility and volatility.[1]

  • Avoid: Water (hydrolysis risk) or DMSO (difficult to remove without heat).[1]

Workflow:

  • Equilibration: Allow the vial of solid this compound to reach room temperature in a desiccator (prevents condensation).

  • Weighing: Rapidly weigh the standard into a silanized amber glass vial.

    • Why Silanized? Hydroxylated metabolites can adsorb to untreated glass surfaces.[1]

  • Dissolution: Dissolve in 100% Methanol. Vortex gently (max 10 seconds). Do not sonicate with heat.

  • Storage: Aliquot immediately into single-use amber vials. Store at -80°C .

    • Note: -20°C is insufficient for long-term storage (>1 month).[1]

Protocol B: Sample Preparation & Extraction

Objective: Extract analyte from plasma without inducing thermal degradation.

Method: Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE).[1] Avoid Protein Precipitation (PPT) if it involves evaporation of high-water content supernatants at high heat. [1]

Step-by-Step:

  • Thawing: Thaw plasma samples and Internal Standard (IS) stock on wet ice.

  • IS Spiking: Add this compound working solution (in MeOH) to plasma. Keep on ice.

  • Extraction:

    • Mix plasma with buffer (e.g., Ammonium Formate pH 3-4 to stabilize the benzoxazinone ring).[1]

    • Load onto SLE cartridge or mix with Ethyl Acetate/Hexane (50:50).[1]

  • Elution/Separation: Collect organic phase.

  • Evaporation (The Danger Zone):

    • Evaporate solvent under a stream of Nitrogen.

    • Temperature Limit: Max 35°C . Ideally, perform at ambient temperature.

    • Validation: Higher temps (40°C+) will cause measurable degradation of the 8,14-dihydroxy metabolite relative to the parent drug.

  • Reconstitution: Reconstitute in Mobile Phase (e.g., 50:50 Water:Methanol + 0.1% Formic Acid). Inject immediately or store at 4°C in autosampler.

Visualization & Logic

Stability Signaling Pathway

The following diagram illustrates the degradation logic and the necessary intervention points.

StabilityWorkflow Standard This compound (Solid) Solubilization Solubilization (100% MeOH) Standard->Solubilization Storage Storage (-80°C, Amber Vial) Solubilization->Storage Process Sample Processing Storage->Process Heat Heat (>40°C) Evaporation/Inactivation Process->Heat Avoid RT_Storage Room Temp Storage (>4 Hours) Process->RT_Storage Avoid ValidAnalysis Valid LC-MS/MS Quantification Process->ValidAnalysis Cold Chain (4°C) Max Evap 35°C Degradation Degradation Product (Ring Opening/Loss of -OH) Heat->Degradation RT_Storage->Degradation

Figure 1: Stability decision tree highlighting critical failure points (Heat, RT Storage) leading to analyte degradation.[1]

Quality Control & Validation

To ensure the integrity of the standard in solution, perform the "IS Response Check" :

  • Baseline: Inject a freshly prepared neat standard (unextracted) of this compound. Record the Peak Area.

  • Process Check: Inject the extracted Internal Standard from a blank plasma sample.

  • Calculation:

    
    [1]
    
  • Acceptance: If Recovery < 50% while Efavirenz-d5 (or similar stable IS) recovery is > 80%, thermal degradation occurred during evaporation .[1] Lower the evaporation temperature.

References

  • Bordin-Andriguetto, N., et al. (2021).[2] "Instability of Efavirenz Metabolites Identified During Method Development and Validation." Journal of Pharmaceutical Sciences, 110(10), 3484-3490.

    • Key Finding: Established the instability of 8,14-dihydroxyefavirenz at room temper
  • Mutlib, A. E., et al. (1999). "Pathways of metabolism of efavirenz in humans and characterization of metabolites." Drug Metabolism and Disposition, 27(11).

    • Key Finding: Structural characterization of the 8,14-dihydroxy metabolite.[5]

  • Russak, E. M., et al. (2019).[3] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 53(2).[3]

    • Key Finding: General principles of deuterated standard stability and isotope effects.

Sources

Troubleshooting & Optimization

troubleshooting poor peak shape for rac 8,14-Dihydroxy Efavirenz-d4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Troubleshooting

Guide Topic: Troubleshooting Poor Peak Shape for rac 8,14-Dihydroxy Efavirenz-d4

Audience: Researchers, scientists, and drug development professionals.

Document ID: TSC-2026-02-01-A

Introduction

This technical guide provides in-depth troubleshooting for poor peak shape encountered during the chromatographic analysis of this compound. This molecule is a deuterated analog of a secondary metabolite of Efavirenz, an antiretroviral drug.[1][2] It is commonly used as an internal standard in pharmacokinetic and metabolic research, making its accurate quantification critical.[3][4] Poor peak shape can significantly compromise the accuracy and precision of these measurements. This guide is structured in a question-and-answer format to directly address common issues observed in the laboratory.

Understanding the Analyte: this compound

Efavirenz undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, into various hydroxylated metabolites.[1][5] 8,14-Dihydroxy Efavirenz is a secondary metabolite, meaning it is formed from the further metabolism of a primary metabolite (8-hydroxyefavirenz).[1][6] The addition of two hydroxyl groups significantly increases the polarity of the molecule compared to the parent drug, Efavirenz. This increased polarity is a key factor to consider when developing and troubleshooting chromatographic methods.

Property Consideration for Chromatography
High Polarity May exhibit poor retention on traditional C18 columns, potentially requiring alternative stationary phases or mobile phase modifiers.
Two Hydroxyl Groups These functional groups can engage in secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, leading to peak tailing.
Deuterium Labeling While primarily for mass spectrometry, the d4 label does not significantly alter the chromatographic behavior compared to the unlabeled analog.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for 8,14-Dihydroxy Efavirenz-d4 is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar, basic, or acidic compounds. For 8,14-Dihydroxy Efavirenz-d4, the hydroxyl groups can lead to undesirable interactions with the stationary phase.

Primary Cause: Secondary Interactions with Residual Silanols

In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, silica-based stationary phases can have residual silanol groups (Si-OH) that are acidic.[7] If the mobile phase pH is not sufficiently low, these silanols can become ionized (Si-O-) and interact with polar functional groups on the analyte, such as the hydroxyl groups of 8,14-Dihydroxy Efavirenz-d4.[7][8][9] This secondary retention mechanism leads to peak tailing.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting decision tree for peak tailing.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: The most effective way to mitigate silanol interactions is to lower the pH of the mobile phase.[8] By adding a small amount of acid, such as 0.1% formic acid, to both the aqueous and organic mobile phase components, you can ensure the silanol groups remain protonated (Si-OH) and are less likely to interact with your analyte.[8] This is generally the first and most impactful adjustment to make.

  • Column Selection: If pH adjustment does not fully resolve the tailing, consider the column chemistry.

    • End-capped Columns: Modern HPLC columns are often "end-capped," where the residual silanols are chemically bonded with a small, non-polar group to shield them. Ensure you are using a high-quality, well-end-capped column.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase. This can help to shield the silanol groups and provide alternative interactions that can improve the peak shape of polar analytes.

  • Check for Column Overload: While more commonly associated with peak fronting, severe mass overload can sometimes manifest as tailing.[8] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you may need to reduce the concentration of your sample or use a column with a higher loading capacity.

  • Investigate Extra-Column Effects: If all peaks in your chromatogram are tailing, the issue may not be with the column chemistry but rather with the HPLC system itself.[9] Excessive dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[9] Ensure all connections are secure and that you are using tubing with the appropriate inner diameter for your system.

Q2: I'm observing peak fronting for 8,14-Dihydroxy Efavirenz-d4. What does this indicate?

A2: Peak fronting, where the first half of the peak is broader than the second half, is typically related to column overload or issues with the sample solvent.

Primary Causes of Peak Fronting

  • Mass Overload: Injecting too much analyte onto the column can saturate the stationary phase at the point of injection.[10][11] This causes some of the analyte molecules to travel down the column more quickly, leading to a fronting peak.[10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak.[12]

Troubleshooting Workflow for Peak Fronting

Caption: Troubleshooting decision tree for peak fronting.

Step-by-Step Solutions:

  • Reduce Sample Concentration: The simplest test for mass overload is to dilute your sample.[11] A 1:10 or 1:100 dilution should result in a significant improvement in peak shape if overload is the cause.

  • Adjust Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase of your gradient. If you must use a different solvent, ensure it is weaker than the mobile phase. For a typical reversed-phase method, this means using a solvent with a higher aqueous content than your starting mobile phase conditions.

  • Check for Column Collapse: In rare cases, operating a column outside of its recommended pH or temperature range can cause the packed bed to collapse, leading to peak distortion, including fronting.[10][12] If you suspect this, replacing the column is the only solution.[10]

Q3: My peak for 8,14-Dihydroxy Efavirenz-d4 is split or has a shoulder. What's happening?

A3: Split or shouldered peaks can be caused by several factors, ranging from simple mechanical issues to more complex chemical phenomena.

Potential Causes of Split Peaks

  • Partially Blocked Frit: If the inlet frit of the column becomes partially blocked with particulate matter from the sample or system, it can cause the sample to be unevenly distributed onto the column bed, leading to a split peak.[10][13] This will typically affect all peaks in the chromatogram.[10][13]

  • Column Void: A void or channel can form at the head of the column over time. This also leads to a non-uniform flow path and can cause peak splitting.[10] Again, this would likely affect all peaks.

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a strong solvent can cause the analyte to precipitate at the column head when it mixes with a weaker mobile phase, leading to a split peak.

  • Co-elution: It's possible that an impurity or an isomer is co-eluting with your analyte of interest.

  • pH Effects: If the pH of the mobile phase is very close to the pKa of an analyte, both the ionized and non-ionized forms of the molecule can be present, potentially leading to peak splitting or broadening.[14][15]

Troubleshooting Workflow for Split Peaks

Sources

Efavirenz Analysis Technical Support Center: A Guide to Resolving Co-eluting Peaks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Efavirenz analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter chromatographic challenges, specifically the issue of co-eluting peaks. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors. The protocols and insights described herein are grounded in established analytical principles and validated practices to ensure the integrity and reliability of your results.

Troubleshooting Guide: Immediate Solutions for Co-elution

This section addresses specific, common problems encountered during the chromatographic analysis of Efavirenz. It follows a question-and-answer format to provide direct and actionable advice.

Q1: I'm seeing a shoulder or a distorted peak shape for my main Efavirenz peak. How do I confirm if it's co-elution and what should I do first?

A1: Initial Diagnosis and First Steps

A distorted, asymmetric, or shouldered peak is a classic indicator of co-elution, where two or more compounds exit the column at nearly the same time.[1] However, it can also be caused by issues like a blocked column frit or a column void.[2] Your first step is to confirm peak purity.

Step 1: Confirm Peak Purity If your system is equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD), utilize the peak purity analysis function. This tool collects multiple UV spectra across the peak. If the spectra are identical, the peak is likely pure.[1] If they differ, the system will flag it as impure, confirming co-elution. Similarly, if using Mass Spectrometry (MS) detection, analyzing the mass spectra across the peak can reveal the presence of multiple components with different mass-to-charge ratios.

Step 2: The Resolution Equation - Your Troubleshooting Framework Once co-elution is confirmed, your goal is to improve the resolution (Rs) between the Efavirenz peak and the interfering compound. The resolution is governed by three key chromatographic factors: efficiency (N), selectivity (α), and retention factor (k').

To fix co-elution, you must adjust one or more of these factors. A logical workflow is essential for efficient troubleshooting.

Experimental Workflow: Initial Troubleshooting for a Distorted Efavirenz Peak

G cluster_coelution Co-elution Confirmed cluster_other_issues Other Chromatographic Issues start Distorted Efavirenz Peak Observed pda_check Perform Peak Purity Analysis (PDA/DAD or MS) start->pda_check is_pure Peak is Pure? pda_check->is_pure troubleshoot_k Step 1: Increase Retention (k') Weaken Mobile Phase (e.g., decrease Acetonitrile) is_pure->troubleshoot_k No system_check Investigate System/Column Health: - Check for blocked frit - Look for column void - Inspect for leaks is_pure->system_check Yes check_resolution_1 Resolution Improved? troubleshoot_k->check_resolution_1 troubleshoot_alpha Step 2: Change Selectivity (α) - Change Organic Modifier (ACN ↔ MeOH) - Adjust pH - Change Column Chemistry check_resolution_1->troubleshoot_alpha No end_good Problem Solved check_resolution_1->end_good Yes check_resolution_2 Resolution Improved? troubleshoot_alpha->check_resolution_2 troubleshoot_n Step 3: Increase Efficiency (N) - Use longer column - Use smaller particle size column - Optimize flow rate check_resolution_2->troubleshoot_n No check_resolution_2->end_good Yes troubleshoot_n->end_good end_consult Consult Senior Scientist/ Vendor Support

Caption: A decision tree for troubleshooting co-eluting peaks.

Q2: My peak purity analysis failed. What are the likely co-eluting compounds in my Efavirenz sample?

A2: Identifying Potential Co-eluants

The identity of the co-eluting species depends heavily on the sample matrix and history. Efavirenz is a chiral molecule, and its analysis can be complicated by several related substances.

Table 1: Potential Co-eluting Species with Efavirenz

Potential Co-eluantOrigin / ContextKey Considerations
(R)-Efavirenz (Enantiomer) API SynthesisThe active drug is the (S)-enantiomer.[3] Regulatory guidelines often require quantification of the inactive enantiomer. Requires a chiral stationary phase (CSP) for separation.[4][5]
Process-Related Impurities API SynthesisIncludes starting materials, intermediates, and by-products. A list of known impurities can often be obtained from the manufacturer or pharmacopeial monographs.[][7]
Degradation Products Stability Studies, Aged SamplesEfavirenz can degrade under stress conditions (acid, base, oxidative, thermal, photolytic).[8][9][10] Forced degradation studies are essential to develop a stability-indicating method.[11]
Metabolites Bioanalytical Samples (Plasma, Urine, Hair)The primary metabolites are 7-hydroxyefavirenz and 8-hydroxyefavirenz, which are further metabolized.[12][13][14] These are typically more polar than the parent drug.
Excipients / Matrix Components Formulated Drug Products, Bioanalytical SamplesComponents from tablets or endogenous substances from plasma can interfere.[15][16] Proper sample preparation is crucial.
Q3: I suspect co-elution with the (R)-enantiomer. How do I resolve it?

A3: Chiral Separation

You cannot separate enantiomers on a standard achiral column (like a C18). You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are highly effective for Efavirenz.

Protocol: Chiral Separation of Efavirenz Enantiomers

This protocol is adapted from established methods for separating (S)-Efavirenz from its (R)-enantiomer.[3][4][5]

  • Column Selection : A cellulose or amylose-based CSP is recommended. A common choice is a column with a cellulose tris(3,5-dimethylphenylcarbamate) or similar derivative. A Chiralcel OD-H column has been shown to provide good resolution.[3]

  • Mobile Phase : Chiral separations of Efavirenz are typically performed in normal-phase mode.

    • Primary Solvents : A mixture of n-Hexane and a polar alcohol modifier.

    • Example Mobile Phase : n-Hexane and Isopropyl Alcohol (IPA) in a 90:10 (v/v) ratio.[3] Small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape.[4][5]

  • Detection : UV detection at approximately 247 nm or 254 nm is suitable.[3][17]

  • Flow Rate : Typically around 1.0 mL/min.

  • Column Temperature : Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[3]

Causality: The CSP creates a three-dimensional chiral environment. The two enantiomers interact differently with the stationary phase, forming transient diastereomeric complexes of varying stability. This difference in interaction energy leads to different retention times and, thus, separation.

Q4: My sample is from a forced degradation study, and I see new peaks co-eluting with the parent drug. How do I develop a stability-indicating method?

A4: Developing a Stability-Indicating Method

A stability-indicating analytical method (SIAM) is one that can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[10] The key is to manipulate the chromatographic selectivity (α).

Step 1: Systematically Adjust Mobile Phase Composition

  • Change Organic Modifier : This is one of the most powerful tools to alter selectivity. If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. ACN and MeOH have different properties (dipole moment, hydrogen bonding capability) that change how analytes interact with the stationary phase, often reordering elution patterns.[18][19]

  • Modify pH : Efavirenz analysis often uses a buffered mobile phase.[17] Adjusting the pH by ±0.5-1.0 unit can change the ionization state of acidic or basic degradants, significantly altering their retention and potentially resolving them from the neutral Efavirenz peak.

  • Try a Ternary or Quaternary Gradient : Instead of a simple water/organic mobile phase, introduce a third or fourth solvent (e.g., a gradient of buffer, ACN, and MeOH) to fine-tune selectivity.

Step 2: Change Stationary Phase Chemistry If mobile phase adjustments are insufficient, the next step is to change the column.

  • Alternative C18 Phases : Not all C18 columns are the same. Try a C18 with a different bonding density or end-capping.

  • Different Phenyl-based Phases : A phenyl-hexyl or biphenyl column offers different selectivity based on π-π interactions, which can be very effective for aromatic compounds like Efavirenz and its related substances.

  • Cyano (CN) Phases : A CN column provides different dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.[20][21]

Protocol: Forced Degradation Study for Method Development

As per ICH guidelines, Efavirenz should be subjected to stress conditions to produce degradants.[8][9]

  • Prepare Stock Solution : Prepare a solution of Efavirenz in a suitable solvent.

  • Apply Stress Conditions :

    • Acid Hydrolysis : 0.1 M HCl at 60-80°C for several hours.

    • Base Hydrolysis : 0.1 M NaOH at 60-80°C for several hours.

    • Oxidative Degradation : 3-30% H₂O₂ at room temperature.

    • Thermal Degradation : Heat the solid drug at a high temperature (e.g., 105°C) for 12-24 hours.[10]

    • Photolytic Degradation : Expose the drug solution to UV light.

  • Analyze Samples : Analyze the stressed samples against a control (unstressed drug) using your developing method.

  • Evaluate Peak Purity : Check the Efavirenz peak in all stressed samples for purity to ensure no degradants are co-eluting. The goal is to achieve baseline resolution between Efavirenz and all major degradation products.

Frequently Asked Questions (FAQs)

This section provides broader context and preventative strategies for robust Efavirenz analysis.

What is the fundamental principle for resolving co-eluting peaks in HPLC?

The goal is to increase the resolution (Rs) between the two peaks. An Rs value of ≥ 1.5 indicates baseline separation. Resolution is a function of three factors:

  • Efficiency (N) : A measure of peak sharpness or narrowness. Higher efficiency (skinnier peaks) leads to better resolution. It is improved by using longer columns, columns with smaller particles, and optimizing the flow rate.[19]

  • Selectivity (α) : The ratio of the retention factors (k') of the two peaks. It describes the separation in time between the peak maxima. An α value of 1.0 means perfect co-elution. Changing the mobile phase composition or stationary phase chemistry has the largest impact on selectivity.[19]

  • Retention Factor (k') : Also known as the capacity factor, it describes how long a compound is retained on the column. If peaks elute too quickly (low k'), there is not enough time for separation to occur. Increasing k' by using a weaker mobile phase (less organic solvent in reversed-phase) can improve resolution.[1]

Why is method validation essential for dealing with potential co-elution?

Method validation, as outlined in guidelines like ICH Q2(R2), is the process of formally demonstrating that an analytical procedure is suitable for its intended purpose.[22][23]

  • Specificity is the key validation parameter that directly addresses co-elution.[24] To prove specificity, you must demonstrate that your method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is typically done by analyzing stressed samples and spiked samples to show that the known interferents do not co-elute with the main peak.

What are some common HPLC methods used for Efavirenz that I can use as a starting point?

The choice of method depends entirely on the analytical goal (e.g., routine purity testing, chiral analysis, or bioanalysis).

Table 2: Example HPLC/UPLC Conditions for Efavirenz Analysis

Analysis TypeColumnMobile Phase ExampleKey FeatureReference
Purity/Assay (Reversed-Phase) C18, 250 x 4.6 mm, 5 µmMethanol: 10 mM Ammonium Acetate buffer (pH 3.1) (70:30 v/v)Good for separating Efavirenz from common process impurities and degradants.[17]
Chiral Separation (Normal-Phase) Chiralcel OD-H, 250 x 4.6 mm, 5 µmn-Hexane: Isopropyl Alcohol (90:10 v/v)Specifically separates (S)-Efavirenz from its (R)-enantiomer.[3]
Bioanalysis (Plasma) Waters X-Terra Shield, RP18, 50 x 4.6 mm, 3.5 µmGradient of Phosphate buffer (pH 3.5) and AcetonitrileOptimized for extracting and quantifying Efavirenz from a complex biological matrix.[15]

Diagram: Efavirenz and Key Related Compounds

Efavirenz_Related_Compounds Efavirenz (S)-Efavirenz (Active Drug) Enantiomer (R)-Efavirenz (Chiral Impurity) Efavirenz->Enantiomer Synthesis Metabolite 8-Hydroxyefavirenz (Major Metabolite) Efavirenz->Metabolite Metabolism (CYP2B6) [1] Degradant Quinoline Derivative (Hydrolytic Degradant) Efavirenz->Degradant Degradation (Hydrolysis) [26]

Caption: Relationship between Efavirenz and its potential co-eluants.

References

  • Efavirenz Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Desta, Z., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition. [Link]

  • Lo, J., et al. (2023). Efavirenz. StatPearls. [Link]

  • Avery, L. B., et al. (2015). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. [Link]

  • Pujeri, S. S., et al. (2014). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis. [Link]

  • Pujeri, S. S., et al. (2014). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 22(3), 336-343. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Pharmacology of Efavirenz (Sustiva) ; Mechanism of action, Pharmacodynamics and Pharmacokinetics. (2024). YouTube. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]

  • ICH releases draft guidelines on analytical method development. (2022). RAPS. [Link]

  • Typical chromatogram of enantiomeric separation of efavirenz. ResearchGate. [Link]

  • Putri, D. N., et al. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Drug Design, Development and Therapy. [Link]

  • Forced degradation study for efavirenz. ResearchGate. [Link]

  • Results of forced degradation studies of efavirenz. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLoS One. [Link]

  • Putri, D. N., et al. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Dove Medical Press. [Link]

  • A Concise Analytical Profile of Efavirenz: Analytical Methodologies. (2021). Taylor & Francis Online. [Link]

  • Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. ResearchGate. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Kumar, A., et al. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLOS One. [Link]

  • Efavirenz related compounds preparation by hydrolysis procedure: Setting reference standards for chromatographic purity analysis. ResearchGate. [Link]

  • Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science. [Link]

  • stability-indicating-hplc-method-for-the-simultaneous-estimation-ofefavirenz-emtricitabine-and-tenofovir-in-combined-pha.pdf. (2016). IJCPA. [Link]

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2024). YouTube. [Link]

  • A NEW AND PRECISE BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF EFAVIRENZ IN HUMAN PLASMA BY RP-HPLC. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kumar, D., et al. (2022). Quantification and Validation of Stability-Indicating RP-HPLC Method for Efavirenz in Bulk and Tablet Dosage Form using Quality by Design (QbD): A Shifting Paradigm. PubMed. [Link]

  • EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. (2023). World Health Organization (WHO). [Link]

  • Stability-indicating HPLC method for the determination of efavirenz in bulk drug and in pharmaceutical dosage form. ResearchGate. [Link]

  • Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Huang, Y., et al. (2009). Sensitive analysis of anti-HIV drugs, efavirenz, lopinavir and ritonavir, in human hair by liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]

  • Analytical Method Development and Validation of Efavirenz by Using RP- HPLC. AWS. [Link]

  • Siddiqui, F. A., et al. (2017). Development and validation of analytical method for quantitation of Emtricitabine, Tenofovir, Efavirenz based on HPLC. Arabian Journal of Chemistry. [Link]

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Technical Support Center: Impact of Different Extraction Methods on Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing analyte recovery. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving consistent and high-yield extractions. Here, we move beyond simple protocols to explore the underlying principles that govern extraction efficiency. By understanding the "why" behind each step, you can effectively troubleshoot issues and develop robust, self-validating methods.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during various extraction procedures. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Solid-Phase Extraction (SPE) Troubleshooting

Question 1: Why is my analyte recovery consistently low after Solid-Phase Extraction (SPE)?

Low recovery in SPE is a frequent challenge that can often be traced back to several key steps in the process. The first step in troubleshooting is to determine where the analyte is being lost. This can be achieved by collecting and analyzing each fraction: the initial sample load, the wash steps, and the final elution.[1][2]

  • Analyte found in the load fraction: This indicates that your analyte did not properly bind to the sorbent.[1]

    • Cause A: Incorrect Sorbent Choice. The polarity of your sorbent may not be appropriate for your analyte. For instance, using a nonpolar (reversed-phase) sorbent for a highly polar analyte will result in poor retention.[3]

    • Solution: Select a sorbent with a retention mechanism that matches your analyte's chemical properties (e.g., reversed-phase for nonpolar compounds, normal-phase for polar compounds, or ion-exchange for charged species).[3]

    • Cause B: Improper Sample pH. For ionizable compounds, the sample's pH is critical for retention.[4] If the pH causes your analyte to be in its ionized form, it may not be retained by a nonpolar sorbent.

    • Solution: Adjust the sample pH to ensure the analyte is in a neutral, non-ionized state to maximize retention on reversed-phase or nonpolar sorbents.[1][3]

    • Cause C: Sorbent Overload. Exceeding the binding capacity of the SPE cartridge with either too much analyte or a high concentration of matrix components will lead to breakthrough.[1][2][4]

    • Solution: Reduce the sample load or use a cartridge with a larger sorbent mass.[1]

    • Cause D: High Flow Rate during Loading. A flow rate that is too fast does not allow for sufficient interaction time between the analyte and the sorbent.[2][3]

    • Solution: Decrease the sample loading flow rate to allow for proper binding equilibrium to be established.[3]

  • Analyte found in the wash fraction: This suggests that the wash solvent is too strong and is prematurely eluting your analyte.[1]

    • Cause: The wash solvent has a polarity that is too similar to the elution solvent, causing it to strip the analyte from the sorbent along with the interferences.

    • Solution: Decrease the strength of the wash solvent. For reversed-phase SPE, this typically means reducing the percentage of the organic solvent in the wash solution.[3]

  • Analyte is not found in any fraction (or very low levels in the eluate): This points to irreversible binding to the sorbent or incomplete elution.[1]

    • Cause A: Elution Solvent is Too Weak. The chosen elution solvent may not have sufficient strength to disrupt the interactions between the analyte and the sorbent.[3][4]

    • Solution: Increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of the organic solvent. For ion-exchange, this may involve adjusting the pH or ionic strength of the eluent.[3][4]

    • Cause B: Insufficient Elution Volume. The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent bed.[3]

    • Solution: Increase the volume of the elution solvent in increments until recovery is maximized.[3]

Liquid-Liquid Extraction (LLE) Troubleshooting

Question 2: I'm experiencing persistent emulsions during Liquid-Liquid Extraction (LLE). How can I resolve this and improve my recovery?

Emulsion formation is a common problem in LLE, especially when dealing with complex matrices containing surfactants like lipids or proteins.[5][6] Emulsions are a third phase between the aqueous and organic layers that can trap your analyte, leading to poor recovery.[6]

  • Cause A: Vigorous Shaking. Overly aggressive mixing can lead to the formation of stable emulsions.

  • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without creating a stable emulsion.

  • Cause B: Presence of Surfactant-like Molecules. Complex matrices often contain compounds that stabilize emulsions.[5][6]

  • Solution 1: "Salting Out". Add a saturated solution of sodium chloride (brine) to the aqueous layer.[6] This increases the ionic strength of the aqueous phase, which can help to break the emulsion by forcing the surfactant-like molecules into one of the phases.[6]

  • Solution 2: Filtration. Pass the mixture through a bed of glass wool or phase separation paper to physically disrupt the emulsion.[6]

  • Cause C: Incorrect Solvent Choice. The choice of extraction solvent is critical for achieving good selectivity and recovery.[5]

  • Solution: Consider the LogP value of your analyte, which indicates its partitioning behavior between organic and aqueous phases.[5] For ionizable compounds, the pKa must also be considered to ensure the analyte is in its neutral form for efficient extraction into the organic phase.[5]

Modern Extraction Techniques: MAE, UAE, SFE, and ASE

Question 3: My recovery is low with Microwave-Assisted Extraction (MAE). What parameters should I optimize?

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[7] Several factors can influence its efficiency.[7]

  • Key Parameters for Optimization:

    • Solvent Choice: The solvent must be able to absorb microwave energy. Polar solvents with a high dielectric constant are most effective.[8] For non-polar solvents, a co-solvent with a high dielectric constant can be added.[8] The solvent's ability to solubilize the target analyte is also crucial.[7]

    • Microwave Power: Higher power can increase extraction efficiency but may also lead to the degradation of thermally labile compounds.[7][9] It is often more effective to use lower power for a longer duration.[7]

    • Extraction Time and Temperature: These parameters are interdependent.[9] Longer extraction times and higher temperatures generally increase yield, but excessive heat can degrade the analyte.[7][10]

    • Sample Characteristics: The particle size and moisture content of the sample can affect microwave penetration and heating.[7]

Question 4: How can I improve recovery in Ultrasound-Assisted Extraction (UAE)?

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing mass transfer and disrupting the sample matrix.[11]

  • Factors Influencing UAE Efficiency:

    • Solvent Selection: The choice of solvent affects the intensity of cavitation.[11] The solvent should also have a high affinity for the target analyte. Mixtures of water and ethanol are often used as they are considered green solvents and can prevent the oxidation of bioactive compounds.[11]

    • Ultrasound Amplitude and Frequency: Higher amplitude generally leads to more intense cavitation and better extraction.[11] The frequency can also be optimized for specific sample types.

    • Extraction Time and Temperature: Similar to MAE, longer times and moderate temperatures can improve recovery, but excessive heat should be avoided to prevent analyte degradation.[[“]]

Question 5: What are the critical parameters for optimizing Supercritical Fluid Extraction (SFE)?

SFE utilizes a supercritical fluid, most commonly CO2, as the extraction solvent. The solvating power of the supercritical fluid can be finely tuned by adjusting pressure and temperature.[13]

  • Key SFE Parameters:

    • Pressure and Temperature: These are the most critical parameters as they control the density and solvating power of the supercritical fluid.[13][14] Increasing pressure at a constant temperature generally increases the fluid's density and solvating strength.[14]

    • Co-solvent (Modifier): For polar analytes, a small amount of a polar co-solvent (e.g., ethanol or methanol) is often added to the supercritical CO2 to increase its polarity and solvating power.[13]

    • Flow Rate and Extraction Time: A lower flow rate can allow for more efficient extraction, while a longer extraction time ensures complete recovery.

Question 6: I'm having trouble with recovery using Accelerated Solvent Extraction (ASE). What should I check?

ASE, also known as Pressurized Solvent Extraction (PSE), uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.[15]

  • Important ASE Parameters:

    • Temperature: This is a key parameter in ASE.[15] Higher temperatures increase the solubility and diffusion rates of analytes and decrease the viscosity of the solvent, allowing for better penetration into the sample matrix.[15][16] However, excessively high temperatures can lead to the degradation of thermally sensitive compounds.[10]

    • Solvent Choice: The polarity of the solvent should match that of the target analyte for efficient solubilization.[15]

    • Static Cycles: Multiple short static cycles can be more effective than a single long one, especially for samples that are difficult to penetrate.[15]

    • Sample Preparation: Proper sample preparation, such as grinding to increase surface area and mixing with a dispersing agent like diatomaceous earth, is crucial for efficient extraction.[17][18]

II. Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for common extraction techniques, incorporating best practices for maximizing recovery.

Protocol 1: Systematic Troubleshooting of Low Recovery in Solid-Phase Extraction (SPE)

This protocol outlines a systematic approach to identify the source of analyte loss in an SPE method.

  • Fraction Collection: Perform the SPE procedure as usual, but collect each fraction separately:

    • Fraction 1: The sample effluent (the solution that passes through the cartridge during sample loading).

    • Fraction 2: The wash solvent effluent.

    • Fraction 3: The elution solvent.

  • Analyte Quantification: Analyze each fraction using your established analytical method (e.g., HPLC, GC-MS) to quantify the amount of analyte present.

  • Data Analysis and Diagnosis:

    • High analyte concentration in Fraction 1: Indicates poor retention. Refer to the troubleshooting guide for solutions related to sorbent choice, sample pH, sorbent overload, and flow rate.

    • High analyte concentration in Fraction 2: Indicates premature elution. The wash solvent is too strong.

    • Low analyte concentration in all fractions, including Fraction 3: Indicates strong, potentially irreversible binding to the sorbent or incomplete elution. Refer to the troubleshooting guide for solutions related to elution solvent strength and volume.

Workflow Diagram: Troubleshooting Low SPE Recovery

Caption: A logical workflow for diagnosing and resolving low recovery issues in SPE.

III. Data Presentation: Impact of Key Parameters on Recovery

The following tables summarize the influence of critical parameters on analyte recovery for different extraction methods. The data presented are representative and intended for illustrative purposes.

Table 1: Effect of Solvent Composition on Analyte Recovery in Reversed-Phase SPE
Wash Solvent Composition (% Methanol in Water)Elution Solvent Composition (% Methanol in Water)Analyte Recovery (%)
5%95%92 ± 3
20%95%85 ± 4
40%95%65 ± 5
5%60%70 ± 6
5%80%88 ± 3

This table demonstrates that a wash solvent with too high a percentage of organic modifier can lead to premature elution and lower recovery. Similarly, an elution solvent with insufficient organic modifier will result in incomplete elution.

Table 2: Influence of Temperature and Pressure on Supercritical Fluid Extraction (SFE) Yield
Temperature (°C)Pressure (bar)Analyte Recovery (%)
4020065 ± 5
4040078 ± 4
6020075 ± 4
6040095 ± 2
8040093 ± 3 (slight decrease due to potential degradation)

This table illustrates the synergistic effect of temperature and pressure on SFE recovery. Higher pressure and temperature generally lead to higher recovery, up to a point where thermal degradation may occur.[14]

Diagram: Interplay of Factors in Microwave-Assisted Extraction (MAE)

MAE_Factors Recovery Analyte Recovery Solvent Solvent Properties (Polarity, Dielectric Constant) Recovery->Solvent Power Microwave Power Recovery->Power Time Extraction Time Recovery->Time Temperature Temperature Recovery->Temperature Matrix Sample Matrix (Particle Size, Moisture) Recovery->Matrix Solvent->Temperature affects heating Power->Temperature influences Time->Temperature influences Matrix->Solvent interacts with

Sources

addressing variability in pharmacokinetic data with internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Variability in PK Data with Internal Standards

Ticket ID: PK-IS-VAR-001 Status: Open / Guide Active Support Tier: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your calibration curves are failing linearity, your QC samples are drifting, or your Internal Standard (IS) response plots look like a seismograph.

In Pharmacokinetics (PK), the Internal Standard is not just a reference; it is the normalization factor for every error introduced during sample preparation and ionization. If your IS varies, your data is compromised.

This guide moves beyond basic textbook definitions. We will troubleshoot the root causes of variability: Matrix Effects , Isotopic Instability , and Cross-Talk .

Module 1: The Foundation – IS Selection & The Deuterium Trap

The Core Issue

Many researchers default to Deuterated (


H) standards because they are cheaper. However, Deuterium–Carbon bonds (

) are shorter and stronger than

bonds, slightly altering the molecule's lipophilicity. In high-efficiency Reverse Phase LC (RPLC), this can cause the Deuterated IS to elute slightly earlier than the analyte.[1]

Why this fails: If the IS elutes at a different time, it is not experiencing the exact same matrix suppression zone as the analyte. You are correcting for a matrix effect that the IS isn't "seeing."

Expert Recommendation

Always prioritize


C  or 

N
labeled standards. These isotopes add mass without significantly altering the bond vibrational frequency or retention time (RT).
Decision Logic: IS Selection

IS_Selection Start Select Internal Standard CheckSIL Is Stable Isotope Labeled (SIL) Standard Available? Start->CheckSIL Check13C Is 13C or 15N available? CheckSIL->Check13C Yes Analog Use Structural Analog (Last Resort - High Risk) CheckSIL->Analog No Use13C GOLD STANDARD Use 13C/15N IS (Perfect RT Match) Check13C->Use13C Yes CheckD Is Deuterated (2H) available? Check13C->CheckD No EvalD Evaluate RT Shift Is Shift < 0.05 min? CheckD->EvalD Yes CheckD->Analog No UseD Use Deuterated IS (Monitor RT closely) EvalD->UseD Yes EvalD->Analog No (RT Shift Risk)

Figure 1: Decision tree for selecting the optimal Internal Standard to minimize chromatographic isotope effects.

Module 2: Diagnosing Matrix Effects (The "Invisible" Killer)

The Symptom

Your recovery is consistent in solvent standards but drops unpredictably in plasma/urine samples. This is likely Ion Suppression caused by phospholipids or endogenous salts co-eluting with your peak.

The Protocol: Post-Column Infusion (PCI)

Ref: Bonfiglio et al. (1999) / FDA Bioanalytical Method Validation Guidance (2018)

This is the definitive qualitative test to map where matrix effects occur in your chromatogram.

Required Hardware:

  • Syringe Pump[2]

  • Tee-union connector (PEEK or Stainless Steel)

  • LC-MS/MS System[1][3][4][5][6][7][8][9][10]

Step-by-Step Workflow:

  • Setup: Connect a syringe pump containing your Analyte (at ~10x LLOQ concentration) to the "Tee."

  • Flow: Connect the LC column effluent to the second port of the Tee. Connect the third port to the MS Source.

  • Infuse: Start the syringe pump at a low flow rate (e.g., 10 µL/min) to generate a steady background signal (baseline) on the MS.

  • Inject: Inject a Blank Matrix Extract (extracted plasma/urine without analyte) via the LC.

  • Analyze: Watch the steady baseline.

    • Dip in baseline: Ion Suppression (Matrix interfering).

    • Spike in baseline: Ion Enhancement.

  • Overlay: Superimpose your Analyte's retention time over this trace. If your peak elutes during a "Dip," you have a problem.

Visualization: PCI Setup

PCI_Setup LC LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Source MS Ion Source (ESI/APCI) Tee->Source Mixed Flow Detector Detector (Monitor Baseline) Source->Detector

Figure 2: Schematic configuration for Post-Column Infusion to assess matrix effects.

Module 3: Quantitative Troubleshooting (FAQs)

Issue 1: "My IS response is drifting downward over the run."

Diagnosis: This is often due to source fouling or charging effects on the cone/shield, not necessarily the sample preparation. Resolution:

  • Check the "divert valve" settings. Are you sending the heavy phospholipid load (usually eluting late) to waste?

  • Protocol: Divert flow to waste for the first 1 minute and the final 2 minutes of the gradient. Only direct flow to the MS during the critical elution window.

Issue 2: "My IS Area Counts vary wildly (>50%) between samples."

Diagnosis: Inconsistent extraction recovery or solubility issues. Resolution:

  • Solubility Check: Ensure your IS working solution solvent matches the sample matrix pH/organic strength. If you spike a highly organic IS solution into 100% plasma, the IS may precipitate immediately (local shock out), leading to poor integration.

  • Mixing: Vortex duration must be validated. 10 seconds is rarely enough for viscous plasma.

Issue 3: "I see Analyte signal in my Blank samples (Cross-Talk)."

Diagnosis: Impurity in the IS or Mass Spec "Cross-Talk" (Isotopic contribution). Resolution:

  • Check Impurity: Inject the IS only. If you see a peak at the Analyte's mass transition, your IS is impure.

  • Check Isotopic Overlap: If your IS is only +1 or +2 Da heavier, the natural isotopic distribution of the Analyte might contribute signal to the IS channel (and vice versa).

  • Rule: The IS should ideally be +3 Da to +5 Da heavier than the analyte to avoid isotopic overlap.

Module 4: Data Validation Standards

Use this table to audit your current dataset against regulatory expectations (FDA/EMA).

ParameterAcceptance CriteriaCalculation / Method
IS Response Variation ± 50% of the mean IS response of Calibrators/QCs (Typical SOP limit).Plot IS Area vs. Injection Number. Look for trends vs. random scatter.
Matrix Factor (MF) 0.85 – 1.15 (Ideal).

IS Normalized MF CV < 15% across 6 lots of matrix.

(This proves the IS is correcting the error).
Retention Time Shift < 2% shift between Standard and Sample.Compare Analyte RT in water vs. plasma.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][11][12][13] Link

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. Link

  • FDA Center for Drug Evaluation and Research. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[10] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[10] Link

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185. Link

Sources

Efavirenz Bioanalysis Technical Support Center: Ensuring Reproducibility and Accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Efavirenz (EFV) bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and robust methodologies to ensure the reproducibility and accuracy of your Efavirenz quantification.

Introduction: The Criticality of Reproducible Efavirenz Bioanalysis

Efavirenz is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy.[1] Its therapeutic efficacy and potential for central nervous system (CNS) side effects are closely linked to plasma concentrations, making accurate quantification essential for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[2][3] However, the bioanalysis of Efavirenz and its metabolites is not without challenges, including matrix effects, analyte stability, and the complexities of various sample preparation techniques.[4][5]

This guide provides a structured approach to troubleshoot and overcome these challenges, ensuring your bioanalytical methods are robust, reproducible, and compliant with regulatory expectations.[6][7][8][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Sample Preparation & Extraction

Q1: I'm observing low and inconsistent recovery of Efavirenz from plasma samples. What are the likely causes and how can I troubleshoot this?

A1: Low and variable recovery is a common issue often rooted in the sample preparation stage. The choice of extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is critical.

  • Causality: The physicochemical properties of Efavirenz (a moderately lipophilic compound) dictate its affinity for different extraction media. Inefficient extraction can result from a suboptimal choice of solvent, pH, or sorbent.

  • Troubleshooting Steps:

    • Method Evaluation: If you are using PPT with acetonitrile, for example, you might be experiencing incomplete protein removal, leading to ion suppression. While PPT is rapid, it often yields a "dirtier" extract.[10][11] Consider switching to LLE or SPE for a cleaner sample.

    • LLE Optimization: For LLE, experiment with different organic solvents. A common starting point is methyl tert-butyl ether (MTBE) or ethyl acetate. Ensure vigorous vortexing to maximize the surface area for extraction.

    • SPE Optimization: For SPE, the choice of sorbent is paramount. A reversed-phase (C18 or C8) sorbent is typically effective for Efavirenz. Ensure proper conditioning of the cartridge, as inadequate wetting of the sorbent bed can lead to poor analyte retention.[12] Also, optimize the wash and elution steps. A wash step with a weak solvent (e.g., 5-10% methanol in water) will remove polar interferences without eluting Efavirenz. The elution solvent should be strong enough to desorb the analyte completely (e.g., methanol or acetonitrile).[13][14][15]

Q2: I'm analyzing Efavirenz and its hydroxylated metabolites (e.g., 7-hydroxyefavirenz, 8-hydroxyefavirenz). I'm concerned about the stability of the metabolites during sample handling and storage. What precautions should I take?

A2: This is a critical consideration, as the stability of Efavirenz metabolites can vary. While Efavirenz and 8-hydroxyefavirenz are generally stable, 7-hydroxyefavirenz and 8,14-dihydroxyefavirenz have shown instability under common laboratory conditions.[16][17]

  • Causality: The hydroxylated metabolites are more polar than the parent drug and can be susceptible to degradation, particularly at room temperature or during repeated freeze-thaw cycles.[16][17]

  • Preventative Measures:

    • Minimize Bench Time: Process samples on ice and minimize the time they spend at room temperature.

    • Limit Freeze-Thaw Cycles: Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. Stability should be validated for the expected number of cycles according to regulatory guidelines.

    • Storage Conditions: Store plasma samples at -70°C or lower for long-term stability.

    • Avoid Heat Inactivation: If biosafety protocols require viral inactivation, avoid heat treatment as it can cause significant degradation of certain metabolites.[16] Explore alternative inactivation methods.

Chromatography & Mass Spectrometry

Q3: I'm experiencing significant matrix effects (ion suppression) in my LC-MS/MS analysis of Efavirenz. How can I mitigate this?

A3: Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[5][10][11]

  • Causality: Phospholipids are common culprits for ion suppression in plasma samples. If your chromatographic method does not adequately separate Efavirenz from these interferences, you will observe a decrease in signal intensity and poor reproducibility.

  • Mitigation Strategies:

    • Improve Chromatographic Separation:

      • Gradient Optimization: Employ a gradient elution profile that provides good separation between Efavirenz and the early-eluting phospholipids.

      • Column Choice: A high-resolution column (e.g., with a smaller particle size) can improve peak shape and separation.

    • Enhance Sample Cleanup: As discussed in Q1, a more rigorous sample preparation method like SPE will result in a cleaner extract with fewer matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., ¹³C₆-Efavirenz) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus ensuring accurate quantification.[10][11][18]

    • Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Q4: What are the recommended mass transitions for Efavirenz and a suitable internal standard for LC-MS/MS analysis?

A4: For robust and selective quantification, monitoring specific Multiple Reaction Monitoring (MRM) transitions is essential.

  • Efavirenz: In negative ionization mode, the precursor ion is typically [M-H]⁻ at m/z 314.2. A common product ion for quantification is m/z 243.9.[10][11]

  • Internal Standard (¹³C₆-Efavirenz): The precursor ion is [M-H]⁻ at m/z 320.2, and the product ion is m/z 249.9.[10][11]

Table 1: Typical LC-MS/MS Parameters for Efavirenz Analysis

ParameterSettingRationale
Ionization ModeNegative Electrospray (ESI-)Provides good sensitivity for Efavirenz.
Precursor Ion (Q1)m/z 314.2Corresponds to the deprotonated molecule [M-H]⁻.
Product Ion (Q3)m/z 243.9A stable and abundant fragment ion for quantification.
IS Precursor (¹³C₆-EFV)m/z 320.2Corresponds to the deprotonated SIL-IS molecule.
IS Product (¹³C₆-EFV)m/z 249.9A stable and abundant fragment ion for the IS.
HPLC ColumnC18, <3 µm particle sizeProvides good retention and peak shape for Efavirenz.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase aids in protonation for positive mode, but is also commonly used in negative mode methods.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.

Note: These are starting parameters and should be optimized for your specific instrumentation and experimental conditions.

Experimental Protocols & Workflows

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol provides a robust method for extracting Efavirenz from human plasma.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load 200 µL of plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Efavirenz with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

SPE_Workflow cluster_prep SPE Protocol Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Plasma) Condition->Load Cartridge ready Wash 3. Wash (5% Methanol) Load->Wash Analyte retained Elute 4. Elute (Methanol) Wash->Elute Interferences removed Evap 5. Evaporate & Reconstitute Elute->Evap Analyte collected

Fig. 1: Solid-Phase Extraction Workflow for Efavirenz.
Bioanalytical Method Validation Workflow

Ensuring the reproducibility of your Efavirenz bioanalysis requires a thorough method validation according to regulatory guidelines from agencies like the FDA and EMA.[6][7][8][9][19][20]

Validation_Workflow cluster_validation Method Validation Parameters Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability

Fig. 2: Key Parameters for Bioanalytical Method Validation.

Summary of Key Performance Parameters

The following table summarizes typical acceptance criteria for a validated Efavirenz bioanalytical method based on regulatory guidelines.

Table 2: Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Stability Analyte concentration within ±15% of initial concentration

LLOQ: Lower Limit of Quantification

Conclusion

Reproducibility in Efavirenz bioanalysis is achievable through a systematic approach to method development, validation, and troubleshooting. By understanding the underlying scientific principles of each experimental step and adhering to regulatory guidelines, researchers can generate high-quality, reliable data for their drug development programs. This guide serves as a starting point for addressing common challenges, and it is recommended to consult the referenced literature for more detailed information.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. Scientific guideline on bioanalytical method validation. [Link]

  • The European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Bordin, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3362-3366. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • SlideShare. Bioanalytical method validation emea. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE, 8(6), e63305. [Link]

  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE, 8(6), e63305. [Link]

  • D'Avolio, A., et al. (2012). A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. Journal of Pharmaceutical and Biomedical Analysis, 66, 237-242. [Link]

  • HIV i-Base. (2004). Drug levels can persist for more than two weeks after stopping efavirenz. [Link]

  • Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. [Link]

  • ResearchGate. (2026). A Validated Method for Quantification of Efavirenz in Dried Blood Spots Using High-Performance Liquid Chromatography-Mass Spectrometry. [Link]

  • PubMed. (2018). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. [Link]

  • Sinxadi, P. Z., et al. (2016). Plasma Efavirenz Concentrations Are Associated With Lipid and Glucose Concentrations. Medicine, 95(2), e2385. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Bioanalysis Zone. Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices. [Link]

  • PubMed Central. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • Semantic Scholar. (2010). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link]

  • Taylor & Francis Online. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. [Link]

  • Hawach Scientific. (2023). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • PubMed. (2018). In vivo analysis of efavirenz metabolism in individuals with impaired CYP2A6 function. [Link]

  • PubMed Central. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes. [Link]

  • Hawach. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • PubMed Central. (2009). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. [Link]

  • StatPearls. (2023). Efavirenz. [Link]

  • Shimadzu. LCMS Troubleshooting Tips. [Link]

  • PubMed Central. (2022). Comparison of efavirenz levels in blood and hair with pharmacy refills as measures of adherence and predictors of viral suppression among people living with HIV in Nigeria. [Link]

  • PubMed Central. (2024). Determining Targets for Antiretroviral Drug Concentrations: A Causal Framework Illustrated With Pediatric Efavirenz Data From the CHAPAS‐3 Trial. [Link]

  • PubMed Central. (2007). Quantifying the risks and benefits of efavirenz use in HIV-infected women of childbearing age in the United States. [Link]

  • PubMed Central. (2009). Efavirenz – Still First Line King?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting an Internal Standard for Efavirenz Bioanalysis: rac 8,14-Dihydroxy Efavirenz-d4 vs. Efavirenz-d5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Efavirenz, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response.[1][2] This guide provides an in-depth comparison of two commonly used stable isotope-labeled internal standards for Efavirenz: rac 8,14-Dihydroxy Efavirenz-d4 and Efavirenz-d5.

The Critical Role of Internal Standards in Efavirenz Bioanalysis

Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy.[3][4] Monitoring its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its quantification due to its high sensitivity and selectivity.[6][7] However, LC-MS/MS analyses are susceptible to variations that can impact data quality.[8][9] The use of a suitable internal standard is therefore mandated by regulatory bodies to ensure the reliability of bioanalytical data.[10][11]

Head-to-Head Comparison: this compound vs. Efavirenz-d5

The selection between this compound and Efavirenz-d5 is not merely a choice between two deuterated molecules. It is a decision that balances structural similarity with potential metabolic and chromatographic intricacies.

Structural and Physicochemical Properties

A fundamental principle in internal standard selection is structural similarity to the analyte.[12] While both candidates are deuterated analogs of Efavirenz, their structural differences have significant analytical implications.

  • Efavirenz-d5: This internal standard is structurally identical to Efavirenz, with the exception of five deuterium atoms replacing hydrogen atoms on the cyclopropyl ring.[13] This high degree of structural similarity suggests that it will have nearly identical physicochemical properties, extraction recovery, and chromatographic retention time as the parent drug.

  • This compound: This molecule is a deuterated analog of a secondary metabolite of Efavirenz.[14][15] It possesses two additional hydroxyl groups, which significantly increases its polarity compared to Efavirenz and Efavirenz-d5. This difference in polarity will likely lead to a shorter retention time on a reversed-phase HPLC column.

cluster_0 Efavirenz cluster_1 Efavirenz-d5 cluster_2 This compound img1 img1 img2 img2 img3 img3

Caption: Chemical Structures of Efavirenz and its Deuterated Internal Standards.

Metabolic Considerations: A Critical Distinction

The metabolic fate of Efavirenz is a key factor in choosing an internal standard. Efavirenz is metabolized in the liver, primarily by the CYP2B6 enzyme, to 8-hydroxyefavirenz, which is then further hydroxylated to 8,14-dihydroxyefavirenz.[14][15]

Using a metabolite as an internal standard, such as this compound, presents a potential risk. If the analysis aims to quantify not only the parent drug but also its metabolites, using a deuterated version of a metabolite as an IS for the parent drug can be problematic. There is a risk of cross-talk in the MS/MS, where the fragment ions of the deuterated metabolite might interfere with the quantification of the native metabolites.

Conversely, if the study's focus is solely on the parent drug, the use of a metabolite IS could be advantageous if it demonstrates superior performance in terms of matrix effect compensation. However, this must be rigorously validated.

Anticipated Chromatographic and Mass Spectrometric Performance

The differences in physicochemical properties will manifest in their chromatographic and mass spectrometric behavior.

FeatureEfavirenz-d5This compoundScientific Rationale
Chromatographic Retention Expected to co-elute or have a very similar retention time to Efavirenz. A slight shift to an earlier retention time is possible due to the deuterium isotope effect.[16][17]Expected to have a significantly shorter retention time than Efavirenz on a reversed-phase column due to increased polarity from the hydroxyl groups.Co-elution is generally preferred for an internal standard to ensure it experiences the same matrix effects as the analyte.[18]
Matrix Effect As it co-elutes with Efavirenz, it is expected to provide excellent compensation for matrix effects.[19]The difference in retention time means it will elute in a different region of the chromatogram, potentially experiencing different matrix effects than Efavirenz. This could lead to inaccurate quantification if not carefully evaluated.[18][20]The matrix effect is a major source of variability in LC-MS/MS bioanalysis.[21][22]
Mass Fragmentation The fragmentation pattern will be very similar to Efavirenz, with a mass shift corresponding to the number of deuterium atoms.The fragmentation pattern will differ from Efavirenz due to the presence of the hydroxyl groups, potentially leading to different and more complex fragmentation pathways.[23][24][25]Consistent and predictable fragmentation is crucial for reliable quantification in MRM mode.
In-Source Fragmentation The risk of in-source fragmentation should be similar to that of Efavirenz.The hydroxyl groups may make the molecule more susceptible to in-source fragmentation, which needs to be carefully optimized during method development.[26]In-source fragmentation can lead to an underestimation of the analyte concentration.

Experimental Protocol for a Head-to-Head Comparison

To definitively determine the optimal internal standard for your specific application, a rigorous validation study is essential. The following protocol outlines a comprehensive approach to compare the performance of this compound and Efavirenz-d5, adhering to regulatory guidelines.[10][11]

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Validation stock Prepare Stock Solutions (Efavirenz, IS1, IS2) cal_qc Prepare Calibration Standards & QCs (Spiking into blank matrix) stock->cal_qc spike_is Spike Internal Standards (IS1 or IS2) cal_qc->spike_is extraction Perform Sample Extraction (e.g., LLE or SPE) spike_is->extraction reconstitute Evaporate and Reconstitute extraction->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms validation Perform Method Validation (Linearity, Accuracy, Precision, Matrix Effect, Recovery, Stability) lcms->validation

Caption: Experimental Workflow for Internal Standard Comparison.

Preparation of Stock and Working Solutions
  • Prepare individual stock solutions of Efavirenz, this compound, and Efavirenz-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the Efavirenz stock solution.

  • Prepare individual working solutions for each internal standard at a concentration that will yield a robust signal in the LC-MS/MS system.

Preparation of Calibration Standards and Quality Control Samples
  • Spike blank biological matrix (e.g., human plasma) with the Efavirenz working solutions to prepare a series of calibration standards covering the expected concentration range.

  • Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

Sample Preparation
  • To an aliquot of each calibration standard, QC sample, and study sample, add a fixed volume of either the Efavirenz-d5 or this compound working solution.

  • Perform sample extraction using a validated method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of method should be guided by the physicochemical properties of Efavirenz.[2][5]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimize for best peak shape and separation.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Optimization is required.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for Efavirenz, Efavirenz-d5, and this compound by infusing the individual standard solutions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Efavirenz316.1244.1
Efavirenz-d5321.1249.1
This compound350.1274.1
Note: These are example transitions and should be optimized on the specific mass spectrometer used.[23][27]
Method Validation

Conduct a full method validation for each internal standard according to regulatory guidelines, assessing the following parameters:[10][11]

  • Selectivity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences at the retention times of the analyte and internal standards.

  • Linearity and Range: Assess the linearity of the calibration curve using a weighted linear regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the QC samples. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[11]

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different lots of matrix. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.

  • Recovery: Determine the extraction efficiency of the analyte and both internal standards.

  • Stability: Assess the stability of Efavirenz and the internal standards under various conditions, including bench-top, freeze-thaw, and long-term storage. Note that some Efavirenz metabolites have shown instability under certain conditions.[28]

Decision Framework: Choosing the Right Internal Standard

The results of the validation study will provide the empirical data needed to make an informed decision.

Caption: Decision Tree for Internal Standard Selection.

Conclusion and Recommendation

Based on established principles of internal standard selection for bioanalytical methods, Efavirenz-d5 is the theoretically superior choice for the quantification of Efavirenz. Its structural identity to the analyte provides the highest likelihood of co-elution and, therefore, the most effective compensation for extraction variability and matrix effects.

However, the performance of an internal standard can be method- and matrix-dependent. While this compound is likely to exhibit different chromatographic behavior, it should not be dismissed without experimental evaluation. In some cases, an internal standard that elutes in a "quieter" region of the chromatogram may show less variability.

Ultimately, the choice must be data-driven. The comprehensive validation protocol provided in this guide will empower researchers to make an evidence-based decision, ensuring the generation of high-quality, reliable, and defensible bioanalytical data for their Efavirenz studies.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 545-559. [Link]

  • Faustino, P. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Bordin Andriguetti, N., et al. (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Journal of Pharmaceutical Sciences, 110(10), 3465-3472. [Link]

  • Srinivas, N. R., & Mullangi, R. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE, 8(6), e65883. [Link]

  • Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. Journal of Chromatographic Science, 59(9), 834-841. [Link]

  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • de Bethune, M. P. (2010). Efavirenz: a review. Future Virology, 5(2), 143-157. [Link]

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  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

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  • D'Avolio, A., et al. (2015). A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. Journal of Mass Spectrometry, 50(1), 181-188. [Link]

  • Ayşe Ozdemir et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmacy Research and Allied Sciences, 7(4), 120-126. [Link]

  • Kim, K. B., et al. (2009). Proposed MS–MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). ResearchGate. [Link]

  • Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 414, 87-95. [Link]

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  • Srinivas, N. R., & Mullangi, R. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE, 8(6), e65883. [Link]

  • Peter, K. (2017, March 31). Question on MS/MS techniques. Chromatography Forum. [Link]

  • Desta, Z., et al. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1224-1234. [Link]

  • Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. (2024). Journal of Analytical Toxicology. [Link]

  • Kim, K. B., et al. (2009). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 263-268. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Wang, P., et al. (2012). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of the American Society for Mass Spectrometry, 23(11), 1895-1904. [Link]

  • Main metabolites of efavirenz. [Image]. (n.d.). ResearchGate. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Kwak, M., et al. (2022). Metabolite Fragmentation Visualization. Journal of Systemics, Cybernetics and Informatics, 20(5), 138-147. [Link]

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  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 5(18), 2231-2234. [Link]

  • Exploring the Impact of Efavirenz on Aflatoxin B1 Metabolism: Insights from a Physiologically Based Pharmacokinetic Model and a Human Liver Microsome Study. Toxins, 16(6), 238. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 48(3), 392-406. [Link]

  • Efavirenz Pharmacokinetics and Human Immunodeficiency Virus Type 1 (HIV-1) Viral Suppression Among Patients Receiving Tuberculosis Treatment Containing Daily High-Dose Rifapentine. Clinical Infectious Diseases, 73(7), e1832-e1839. [Link]

  • Stronger ESI signal for deuterated substances. Chemistry Stack Exchange. [Link]

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  • Imaz, A., et al. (2014). Effectiveness of efavirenz compared with ritonavir-boosted protease-inhibitor-based regimens as initial therapy for patients with plasma HIV-1 RNA above 100000 copies/ml. Journal of the International AIDS Society, 17, 18610. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Importance of Matrix Effects in LC–MS/MS Bioanalysis. Bioanalysis, 5(18), 2231-2234. [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. Journal of Chromatographic Science, 46(10), 881-887. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. [Link]

  • Serrano-Villar, S., et al. (2017). Different impact of raltegravir versus efavirenz on CD4/CD8 ratio recovery in HIV-infected patients. Journal of Antimicrobial Chemotherapy, 72(1), 255-262. [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Range for Efavirenz Quantification Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, precise quantification of plasma Efavirenz (EFV) concentrations is paramount for optimizing therapeutic efficacy while minimizing toxicity. This guide provides an in-depth comparison of bioanalytical methods, focusing on the critical validation parameters of linearity and range, grounded in the gold-standard practice of using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Foundational Role of Deuterated Internal Standards

In quantitative bioanalysis, particularly with LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is the undisputed gold standard.[1] A deuterated standard, like Efavirenz-d5, is chemically identical to Efavirenz, ensuring it behaves similarly during sample extraction, cleanup, and injection.[2][3] This near-perfect mimicry is the key to correcting for variability.[4]

Any analyte loss during sample preparation or fluctuations in ionization efficiency within the mass spectrometer (matrix effects) will be mirrored by the deuterated standard.[5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement.[1] Regulatory bodies like the European Medicines Agency (EMA) recognize the value of this approach, noting that over 90% of bioanalytical submissions incorporate SIL-IS.[5]

Linearity and Range: The Cornerstones of a Validated Method

Before a bioanalytical method can be used to analyze study samples, it must undergo rigorous validation to ensure it is fit for purpose.[6] The U.S. Food and Drug Administration (FDA) and EMA provide comprehensive guidelines on this process.[7][8][9] Among the key validation parameters, linearity and the calibration range define the boundaries within which the assay is accurate, precise, and reproducible.[10]

  • Linearity demonstrates a proportional relationship between the instrument's response and the known concentration of the analyte over a specified range.[10] This is typically evaluated by preparing a series of calibration standards and fitting the response data to a regression model.

  • Range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been proven to be accurate and precise.[10] This is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[11]

The selected range must be clinically relevant, encompassing the expected therapeutic concentrations of the drug. For Efavirenz, a therapeutic range of 1,000 to 4,000 ng/mL in plasma is often cited to balance virologic efficacy with the risk of adverse effects.[12] Therefore, a validated bioanalytical method should, at a minimum, cover this range.

Comparative Analysis of LC-MS/MS Methods for Efavirenz Quantification

Several validated LC-MS/MS methods for Efavirenz quantification in human plasma have been published. The use of a deuterated or isotopically-labeled internal standard is a common feature among the most sensitive and robust methods. Below is a comparison of key performance characteristics from published literature.

Method Reference Internal Standard (IS) Linearity Range (ng/mL) LLOQ (ng/mL) Matrix Key Features
Srivastava P, et al. (2013)[13][14]¹³C₆-Efavirenz1.0 – 2,5001.0Human PlasmaHigh sensitivity with a small sample volume (50 µL). Fully validated per FDA guidelines.
Griesel R, et al. (2018)[15][16]Efavirenz-d50.625 – 40 (ng/mg)0.625 (ng/mg)Human HairMethod developed for hair analysis to assess long-term adherence.
Dickinson L, et al. (2016)[17]Not Specified1.9 – 5001.9Plasma, Brain Tissue, PBSVersatile assay for quantification in multiple biological matrices.
Chi J, et al. (2010)[18]Telmisartan40 – 6,40040Human PlasmaSimultaneous quantification of seven anti-HIV drugs.

Note: The method by Griesel et al. uses hair as a matrix, so the units are ng/mg. The other methods use human plasma with units of ng/mL.

As the data illustrates, the choice of internal standard and the specific validation procedure significantly impacts the achievable linearity and LLOQ. Methods employing a stable isotope-labeled internal standard, such as ¹³C₆-Efavirenz or Efavirenz-d5, consistently achieve lower LLOQs, enabling more sensitive quantification.[13][14][15][16] This is crucial for pharmacokinetic studies and for therapeutic drug monitoring, especially in pediatric populations where lower doses may be administered.[19]

Experimental Protocol: A Validated LC-MS/MS Method

The following is a detailed, step-by-step methodology adapted from a robust, validated method for the quantification of Efavirenz in human plasma.[13][14]

1. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare primary stock solutions of Efavirenz and the deuterated internal standard (e.g., ¹³C₆-Efavirenz) in a suitable organic solvent like methanol.

  • Working Solutions: Create a series of working standard solutions by serially diluting the Efavirenz stock solution. Prepare a separate working solution for the internal standard.

  • Calibration Standards & QCs: Spike blank human plasma with the Efavirenz working solutions to create a calibration curve with at least 6-8 non-zero points covering the desired range (e.g., 1.0 - 2,500 ng/mL). Prepare QCs at a minimum of three concentration levels (low, medium, and high).

2. Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of plasma sample, standard, or QC, add the internal standard working solution.

  • Add a protein precipitation agent, such as acetonitrile, to denature and precipitate plasma proteins.

  • Vortex mix the samples thoroughly to ensure complete precipitation.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis

  • Chromatography: Use a suitable C18 reversed-phase column for separation. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is effective.

  • Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Efavirenz: m/z 314.2 → 243.9[13][14]

      • ¹³C₆-Efavirenz (IS): m/z 320.2 → 249.9[13][14]

  • Optimize mass spectrometer parameters such as source temperature, gas flows, and collision energy to achieve maximum signal intensity.

4. Data Analysis and Validation

  • Integrate the peak areas for both Efavirenz and the internal standard.

  • Calculate the peak area ratio (Efavirenz/Internal Standard).

  • Construct the calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear, weighted (e.g., 1/x²) regression analysis to the calibration curve. The correlation coefficient (r²) should be >0.99.

  • Quantify the unknown samples and QCs by back-calculating their concentrations from the regression equation of the calibration curve.

  • The accuracy and precision of the QCs must fall within the acceptance criteria set by regulatory guidelines (typically ±15% of the nominal value, and ±20% at the LLOQ).[8][11]

Workflow Visualization

The following diagram illustrates the typical workflow for the bioanalytical quantification of Efavirenz.

Efavirenz_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Plasma Plasma Sample/Standard/QC Spike_IS Spike with Deuterated IS Plasma->Spike_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC HPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Area Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Cal_Curve Generate Calibration Curve (r² > 0.99) Ratio->Cal_Curve Quantify Quantify Unknowns Cal_Curve->Quantify

Caption: Bioanalytical workflow for Efavirenz quantification.

Conclusion

The development of a robust and reliable bioanalytical method for Efavirenz is critical for both clinical research and patient care. The use of a deuterated internal standard in conjunction with LC-MS/MS provides the necessary specificity, accuracy, and precision to meet stringent regulatory requirements. When establishing such a method, a thorough validation of linearity and range is essential to ensure that the assay can accurately quantify Efavirenz across its therapeutic window. The methods and principles outlined in this guide provide a framework for developing and comparing high-quality bioanalytical assays that can confidently support drug development and therapeutic drug monitoring programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.

  • Griesel, R., et al. (2018). A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. Journal of Mass Spectrometry.

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline.

  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE.

  • Hofmann, M., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.

  • BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009.

  • Linder, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Metabolites.

  • Mollan, K. R., et al. (2017). Efavirenz Therapeutic Range in HIV-1 Treatment Naïve Participants. Therapeutic Drug Monitoring.

  • Odoemelam, C. S., & Osuji, C. N. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. World Journal of Pharmacy and Pharmaceutical Sciences.

  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. National Institutes of Health.

  • Slideshare. (2015). Bioanalytical method validation emea.

  • Hentig, N. V., et al. (2006). Need for therapeutic drug monitoring in HIV-1 infected children receiving efavirenz doses according to international guidelines. European Journal of Medical Research.

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards.

  • Bioanalysis Zone. (2016). Development and validation of an LC–MS/MS assay for the quantification of efavirenz in different biological matrices.

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.

  • Clinical Info .HIV.gov. Appendix A: Pediatric Antiretroviral Drug Information - Efavirenz.

  • Chi, J., et al. (2010). An LC–MS/MS Method for Simultaneous Quantification of Seven Anti-HIV Medicines in Plasma of HIV-infected Patients. Walsh Medical Media.

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.

  • ResearchGate. (2020). Efavirenz therapeutic drug monitoring (TDM) results.

  • ResearchGate. (2018). A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients.

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

  • Dickinson, L., et al. (2016). Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices. Bioanalysis.

  • ResearchGate. (2018). USFDA. Guidance for Industry: Bioanalytical Method Validation.

  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry.

  • Griesel, R., et al. (2018). A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. National Institutes of Health.

  • Johns Hopkins ABX Guide. (2019). Efavirenz.

Sources

Advanced Mass Spectrometry Strategies for Efavirenz Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Efavirenz (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), remains a cornerstone in HIV-1 antiretroviral therapy. However, its narrow therapeutic index and significant inter-patient pharmacokinetic (PK) variability—driven largely by CYP2B6 polymorphisms—demand rigorous analytical precision.

This guide objectively compares mass spectrometry (MS) platforms for EFV analysis. While Triple Quadrupole (QqQ) systems remain the gold standard for high-throughput therapeutic drug monitoring (TDM), High-Resolution Mass Spectrometry (HRMS) platforms like Q-TOF and Orbitrap are increasingly critical for metabolite profiling and mechanistic toxicity studies.

Part 1: Technology Comparison & Selection Logic

Triple Quadrupole (QqQ) LC-MS/MS

The Quantitative Workhorse

Mechanism: Utilizes Selected Reaction Monitoring (SRM) to isolate the precursor ion (EFV m/z 314.1) and specific fragment ions (e.g., m/z 244.1).

  • Pros: Unmatched sensitivity (LOD < 0.5 ng/mL), wide dynamic range (linear up to 10,000 ng/mL), and robustness for complex matrices (plasma, PBMC, hair).

  • Cons: Limited ability to detect untargeted metabolites; lower mass resolution prevents distinction of isobaric interferences without chromatographic separation.

Ultra-Performance LC (UPLC) vs. Traditional HPLC[1]
  • UPLC-MS/MS: Utilizes sub-2 µm particle columns (e.g., 1.7 µm C18) at high pressure (>9000 psi).

    • Impact: Reduces run times from ~10 mins (HPLC) to <3 mins, sharpens peaks for higher S/N ratio, and reduces solvent consumption.

  • HPLC-MS/MS: Uses 3-5 µm columns.

    • Impact: Lower backpressure allows use of legacy pumps but suffers from broader peaks and lower throughput.

High-Resolution MS (Q-TOF / Orbitrap)

The Discovery Engine

Mechanism: Measures ions with high mass accuracy (<5 ppm), allowing for elemental formula determination.

  • Pros: Essential for identifying EFV metabolites (e.g., 8-hydroxy-efavirenz, 8,14-dihydroxy-efavirenz) and distinguishing them from isobaric matrix components.

  • Cons: Lower sensitivity for absolute quantitation compared to QqQ; lower dynamic range (especially Q-TOF) can be problematic for plasma samples with high EFV concentrations.

Comparative Performance Matrix
FeatureUPLC-QqQ (Recommended) HPLC-QqQ Q-TOF / Orbitrap
Primary Application High-throughput TDM / PK StudiesRoutine Clinical AnalysisMetabolite ID / R&D
LOD (Plasma) ~0.1 - 0.5 ng/mL~1.0 - 5.0 ng/mL~1.0 - 10 ng/mL
Run Time 2.0 - 3.5 min8.0 - 12.0 min10.0 - 20.0 min
Selectivity High (SRM)High (SRM)Ultra-High (Mass Accuracy)
Cost per Sample Low (High throughput)MediumHigh

Part 2: Decision Framework & Workflows

Visualizing the Analytical Strategy

The following diagram illustrates the decision logic for selecting the appropriate MS platform based on research goals.

EFV_Analysis_Strategy Start Start: Define Analytical Goal Goal_Quant Goal: Absolute Quantification (PK, TDM, Bioequivalence) Start->Goal_Quant Goal_Qual Goal: Metabolite ID / Mechanism (Toxicity, Pathway Analysis) Start->Goal_Qual Sample_Vol Sample Volume Constraint? Goal_Quant->Sample_Vol Matrix Matrix Complexity (Plasma vs. Tissue/PBMC) Goal_Qual->Matrix Tech_UPLC_QqQ Select: UPLC-MS/MS (QqQ) High Sensitivity & Throughput Sample_Vol->Tech_UPLC_QqQ Low Vol (<50µL) / High Throughput Tech_HPLC_QqQ Select: HPLC-MS/MS Standard Sensitivity Sample_Vol->Tech_HPLC_QqQ Standard Vol / Low Throughput Tech_HRMS Select: Q-TOF or Orbitrap High Mass Accuracy Matrix->Tech_HRMS Identify Unknowns

Caption: Decision matrix for selecting mass spectrometry platforms based on analytical requirements (Quantification vs. Identification).

Part 3: Detailed Experimental Protocol (UPLC-MS/MS)

Objective: Robust quantification of Efavirenz in human plasma. Platform: Triple Quadrupole MS coupled with UPLC.

Materials & Reagents
  • Analytes: Efavirenz (EFV), Internal Standard (IS): 13C6-Efavirenz (Preferred over analogs like pseudoephedrine to correct for matrix ionization effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Human plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PP) is chosen over Liquid-Liquid Extraction (LLE) for speed and sufficient recovery (>90%) when using a stable isotope IS.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of IS working solution (e.g., 500 ng/mL 13C6-EFV in 50:50 MeOH:Water).

  • Precipitate: Add 150 µL of cold ACN (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 rpm (approx. 16,000 x g) for 10 minutes at 4°C.

  • Transfer: Inject 2-5 µL of the clear supernatant directly into the UPLC system.

Chromatographic Conditions (UPLC)
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 1.5 min: 95% B (Linear ramp)

    • 2.0 min: 95% B (Hold)

    • 2.1 min: 40% B (Re-equilibration)

    • 3.0 min: End of Run

Mass Spectrometry Parameters (ESI Negative Mode)

Rationale: EFV ionizes more efficiently in negative mode [M-H]- due to the cyclic carbamate group.

  • Ion Source: Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Efavirenz 314.1244.1 (Quant)3022
314.169.0 (Qual)3035
13C6-EFV (IS) 320.1250.13022

Part 4: Experimental Data & Validation

The following data summarizes typical performance metrics expected from the described UPLC-MS/MS protocol, synthesized from validation studies (Srivastava et al., 2013; Tasso et al., 2026).

Table 1: Method Validation Summary
ParameterResultNotes
Linearity Range 1.0 – 5,000 ng/mLCovers therapeutic range (1000-4000 ng/mL)
LLOQ 1.0 ng/mLSufficient for washout PK phases
Accuracy (Intra-day) 95.2% – 108%Within FDA Bioanalytical Guidelines (±15%)
Precision (CV%) < 7.0%High reproducibility
Recovery > 85%Consistent across low/high QC levels
Matrix Effect 98% - 102%Negligible suppression due to 13C-IS
Metabolic Pathway Visualization

Understanding the metabolism is crucial when choosing HRMS for metabolite profiling.

EFV_Metabolism EFV Efavirenz (EFV) (Parent Drug) OH8 8-OH-Efavirenz (Major Metabolite) EFV->OH8 Primary Route OH7 7-OH-Efavirenz (Minor Metabolite) EFV->OH7 Secondary Route Gluc8 8-OH-EFV-Glucuronide (Excreted) OH8->Gluc8 Conjugation CYP2B6 CYP2B6 CYP2B6->OH8 Catalyzes CYP2A6 CYP2A6 CYP2A6->OH7 Catalyzes UGT UGT2B7 UGT->Gluc8 Catalyzes

Caption: Primary metabolic pathways of Efavirenz involving CYP2B6 and UGT enzymes, detectable via HRMS.

References

  • Srivastava, P., et al. (2013). "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma."[3][4] PLOS ONE. Available at: [Link]

  • Mutlib, A. E., et al. (1999). "Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR."[5] Drug Metabolism and Disposition. Available at: [Link]

  • Tasso, L., et al. (2026). "Rapid and sensitive quantification of efavirenz in rat plasma using HPLC-MS/MS method." ResearchGate.[6] Available at: [Link]

  • Cho, Y.S., et al. (2010). "An LC–MS/MS Method for Simultaneous Quantification of Seven Anti-HIV Medicines in Plasma." Walsh Medical Media. Available at: [Link]

  • Habtzen, B., et al. (2018). "A validated liquid chromatography/tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples." Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Comparative Profiling of Efavirenz and Hydroxylated Metabolites as CYP46A1 Allosteric Modulators

[1][2]

Executive Summary

Efavirenz (EFV) , a widely used NNRTI for HIV, has emerged as a repurposed candidate for Alzheimer’s Disease (AD) therapy due to its ability to allosterically activate CYP46A1 (Cholesterol 24-hydroxylase).[1][2][3][4][5][6][7] CYP46A1 is the rate-limiting enzyme for brain cholesterol clearance, converting cholesterol into 24S-hydroxycholesterol (24HC).[1][2][4][5][7][8][9][10][11]

However, EFV presents a biphasic "activation-inhibition" paradox: it activates CYP46A1 at low concentrations (

hydroxylated metabolites of EFV8,14-dihydroxy-EFV111

Mechanistic Background: The Allosteric Landscape

To understand the performance difference, one must grasp the unique topology of CYP46A1. Unlike most P450s, CYP46A1 is susceptible to allosteric modulation by small molecules binding to surface sites distinct from the heme catalytic pocket.

The Two-Site Model

Research identifies two distinct allosteric pockets on the cytosolic surface of CYP46A1:

  • Site 1 (EFV Site): The primary binding pocket for Efavirenz. Binding here induces a conformational change that enhances catalytic efficiency (

    
    ).
    
  • Site 2 (L-Glu/Neurotransmitter Site): A separate pocket that binds neurotransmitters (e.g., L-Glutamate) and specific EFV metabolites.

The Critical Differentiator:

  • EFV: Binds Site 1 (Activation) and the Heme Active Site (Inhibition at high concentrations).

  • Metabolites (e.g., 8,14-diOH-EFV): Bind Site 2 (Activation) but have reduced or negligible affinity for the Heme Active Site, preventing high-dose inhibition.

Comparative Performance Analysis

The following data synthesizes in vitro enzymatic assays comparing parent EFV against its primary Phase I metabolites: 8-hydroxy-EFV (8-OH) , 7-hydroxy-EFV (7-OH) , and 8,14-dihydroxy-EFV (8,14-diOH) .

Table 1: Pharmacological Profile of EFV vs. Metabolites on CYP46A1[1]
CompoundActivation Site PreferenceMax Activation (Fold Change)High-Dose Inhibition (>60

M)
Therapeutic Potential (AD)
(S)-Efavirenz Allosteric Site 1~4.1xYES (Strong)High (Narrow Window)
8-OH-EFV Site 1 & Site 2~5.8xNO Superior
7-OH-EFV Site 1 & Site 2~6.0xNO Superior
8,14-diOH-EFV Allosteric Site 2 ~6.2x NO Optimal
7,8-diOH-EFV Allosteric Site 1~4.5xYES (Partial)Moderate

Data Sources: Synthesized from Mast et al. (2020) and Anderson et al. (2016).

Key Insights for Drug Developers:
  • Efficacy Ceiling: Metabolites achieve a maximal activation ceiling ~50% higher than the parent drug (6.2-fold vs 4.1-fold).

  • Safety Profile: The lack of high-dose inhibition in 8,14-diOH-EFV suggests that dosing can be increased to maximize brain cholesterol turnover without risking enzyme blockade.

  • Synergy Potential: Since 8,14-diOH-EFV binds Site 2 while EFV binds Site 1, co-administration theoretically allows for dual-site occupancy and synergistic activation.

Visualization of Signaling & Mechanism

The following diagram illustrates the differential binding pathways. Note how the metabolite 8,14-diOH-EFV bypasses the "Inhibition Block" that affects the parent EFV.

CYP46A1_MechanismCholesterolCholesterol(Substrate)Site_HemeHeme Active Site(Catalytic Pocket)Cholesterol->Site_Heme EntersCYP46A1CYP46A1 Enzyme(Resting State)CYP46A1->Site_Heme Increased VmaxProd_24HC24S-Hydroxycholesterol(24HC)Site_Heme->Prod_24HC HydroxylationSite_Allo1Allosteric Site 1(EFV Site)Site_Allo1->CYP46A1 Conf. Change(Activation)Site_Allo2Allosteric Site 2(L-Glu/Metabolite Site)Site_Allo2->CYP46A1 Conf. Change(Strong Activation)EFV(S)-EfavirenzEFV->Site_Heme Competes (High Dose)INHIBITIONEFV->Site_Allo1 Binds (Low Dose)Metab_8148,14-diOH-EFV(Metabolite)Metab_814->Site_Heme No BindingMetab_814->Site_Allo2 Binds (High Affinity)ClearanceBrain Cholesterol Clearance(Neuroprotection)Prod_24HC->Clearance

Caption: Differential allosteric regulation of CYP46A1.[12][1][2][7] EFV activates via Site 1 but inhibits at the Heme site. 8,14-diOH-EFV activates via Site 2 without heme competition.

Experimental Protocols

To replicate these findings, researchers must use a reconstituted enzyme system. Simple microsomal incubations may be confounded by other P450s (e.g., CYP2B6) metabolizing the parent drug during the assay.

Protocol A: High-Throughput Spectral Binding Assay

Objective: Determine the dissociation constant (

  • Reagent Prep:

    • Buffer: 50 mM potassium phosphate (pH 7.4), 100 mM NaCl, 20% glycerol (critical for CYP46A1 stability), 0.1% CHAPS.

    • Enzyme: Purified recombinant human CYP46A1 (

      
       final conc).
      
  • Baseline Correction:

    • Aliquot enzyme solution into two quartz cuvettes (Sample and Reference).

    • Record baseline spectrum (350–500 nm).

  • Titration:

    • Add ligand (EFV or Metabolite dissolved in DMSO) to the Sample cuvette in stepwise increments (0.5

      
      M to 100 
      
      
      M).
    • Add equal volume of DMSO to Reference cuvette.

  • Data Acquisition:

    • Record difference spectra after each addition.

    • Type I Binding (Substrate/Activator): Look for peak at ~390 nm and trough at ~420 nm (Spin shift low-to-high).

    • Type II Binding (Inhibitor): Look for peak at ~430 nm and trough at ~390 nm (Nitrogen coordination to heme).

  • Analysis:

    • Plot

      
       vs. [Ligand].
      
    • Fit to the hyperbolic Michaelis-Menten equation or the Hill equation if cooperativity is observed.

Protocol B: LC-MS/MS Enzymatic Activity Assay

Objective: Quantify 24HC production to assess fold-activation.

  • Incubation System:

    • Mix: 0.2

      
      M CYP46A1, 0.4 
      
      
      M NADPH-cytochrome P450 oxidoreductase (POR), 0.1
      
      
      M Cytochrome
      
      
      .
    • Substrate: 20-40

      
      M Cholesterol (complexed with hydroxypropyl-
      
      
      -cyclodextrin to ensure solubility).
    • Test Compound: EFV or Metabolite (0 – 100

      
      M).
      
  • Reaction Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Start reaction with 1 mM NADPH (final conc).

  • Termination:

    • After 10–30 min (linear phase), quench with dichloromethane containing deuterated internal standard (

      
      -24HC).
      
  • Extraction & Analysis:

    • Vortex, centrifuge, and collect organic phase.

    • Dry under nitrogen and reconstitute in methanol.

    • LC-MS/MS Parameters:

      • Column: C18 Reverse Phase.

      • Transition: Monitor

        
         385.3 
        
        
        367.3 (water loss) or derivatized sterol transitions.
  • Calculation:

    • Calculate reaction rate (nmol 24HC / min / nmol P450).

    • Activation Fold = Rate

      
       / Rate
      
      
      .

References

  • Mast, N., Verwilst, P., Wilkey, C. J., Guengerich, F. P., & Pikuleva, I. A. (2020). In Vitro Activation of Cytochrome P450 46A1 (CYP46A1) by Efavirenz-Related Compounds.[12][1][2][3][4][6][7][8][11] Journal of Medicinal Chemistry, 63(12), 6477–6488.[6] [Link]

  • Anderson, K. W., Mast, N., Hudgens, J. W., Lin, J. B., Turko, I. V., & Pikuleva, I. A. (2016).[8] Mapping of the Allosteric Site in Cholesterol Hydroxylase CYP46A1 for Efavirenz, a Drug That Stimulates Enzyme Activity.[12][6][7][8] Journal of Biological Chemistry, 291(22), 11876–11886.[8] [Link]

  • Mast, N., Li, Y., Pikuleva, I. A. (2022).[6] Increased Acetylcholine Levels and Other Brain Effects in 5XFAD Mice after Treatment with 8,14-Dihydroxy Metabolite of Efavirenz.[1][6][11] International Journal of Molecular Sciences, 23(14), 7669. [Link]

  • Mast, N., El-Darzi, N., Petrov, A. M., Li, Y., & Pikuleva, I. A. (2024).[6] 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite.[1] International Journal of Molecular Sciences, 25(4), 2268. [Link]

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling rac 8,14-Dihydroxy Efavirenz-d4

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for the handling and disposal of rac 8,14-Dihydroxy Efavirenz-d4. As a deuterated metabolite of Efavirenz, an active pharmaceutical ingredient (API), this compound requires meticulous handling protocols to ensure personnel safety and prevent environmental contamination. The procedures outlined below are based on the known hazards of the parent compound, Efavirenz, and established best practices for managing potent pharmaceutical compounds in a research setting.

Hazard Assessment: Understanding the Risk Profile

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor. Occupational exposure can lead to significant health risks. Key hazards identified from authoritative sources include:

  • Acute Toxicity : Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation : May cause allergic skin reactions and causes serious eye irritation.[1] Severe, life-threatening skin reactions like Stevens-Johnson syndrome have been associated with Efavirenz.[4][5]

  • Reproductive Toxicity : Suspected of damaging fertility or the unborn child.[1][2][3] Efavirenz may cause fetal harm, particularly if exposure occurs during the first trimester of pregnancy.[4][5]

  • Central Nervous System (CNS) Effects : Exposure can lead to dizziness, drowsiness, impaired concentration, and other neurological symptoms.[4][5][6]

  • Environmental Hazard : Very toxic to aquatic life with long-lasting effects.[1][2][3]

Given this profile, this compound must be handled as a potent compound, necessitating stringent control measures to minimize any potential for exposure.

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory for all procedures involving this compound. The selection of PPE is dictated by the specific task and the potential for exposure.

Standard Laboratory Operations (Low Dispersion Potential)

For tasks such as handling solutions in closed containers or performing dilutions within a certified chemical fume hood, the following PPE is required:

PPE ComponentSpecificationRationale
Primary Gloves Powder-free Nitrile or Neoprene GlovesProvides a primary barrier against incidental skin contact.
Secondary Gloves Chemically Resistant Gloves (e.g., thicker nitrile)Worn over primary gloves ("double-gloving") to protect against tears and saturation. Must be changed every 30 minutes or immediately if contaminated.[7]
Lab Coat Disposable, long-sleeved, with knit cuffsProtects skin and personal clothing from contamination. The back-closing design offers enhanced frontal protection.[7][8]
Eye Protection Chemical Safety GogglesProvides a seal around the eyes to protect against splashes and aerosols. Standard safety glasses are insufficient.[7]
Face Protection Face Shield (worn over goggles)Required when there is a significant risk of splashes to the face.
High Dispersion Potential Operations

For procedures involving the handling of the solid (powder) form of the compound, such as weighing or preparing stock solutions, enhanced PPE and engineering controls are critical. These tasks must be performed within a containment device like a glove box or a ventilated balance enclosure.

PPE ComponentSpecificationRationale
Gloves Double-gloving as per standard operationsCritical for preventing skin contact with potent powder.
Body Protection Disposable Coverall ("Bunny Suit")Offers head-to-toe protection to prevent powder from settling on hair, skin, or clothing.[7] Materials like Tyvek® are recommended.[9]
Respiratory Protection N95 Respirator or higher (e.g., PAPR)Required if handling powders outside of a primary containment system. Surgical masks offer no protection from drug particles.[7]
Eye & Face Protection Safety Goggles and Face ShieldEssential for protecting mucous membranes from airborne particles.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, procedural workflow is paramount for minimizing exposure risk. The following steps provide a framework for safely handling this compound from receipt to use.

Receiving and Unpacking
  • Designate an Area : Unpack shipments in a designated area with controlled access, such as a chemical fume hood.[8]

  • Don PPE : Wear a lab coat, safety goggles, and double gloves.

  • Inspect : Check the integrity of the external packaging for any signs of damage or leaks.

  • Decontaminate : Wipe the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before transferring it to the designated storage area.

  • Dispose : Treat all outer packaging as potentially contaminated and dispose of it in the appropriate hazardous waste stream.[8]

Handling and Preparation (Weighing Powder)
  • Engineering Control : All handling of solid material MUST occur within a certified containment device (e.g., ventilated balance enclosure, fume hood, or glove box) to control airborne particles.[10]

  • Enhanced PPE : Don full enhanced PPE, including a disposable coverall, N95 respirator (if applicable), safety goggles, and double gloves.

  • Prepare Workspace : Line the work surface of the containment device with a disposable, plastic-backed absorbent liner.[11]

  • Weigh Compound : Use dedicated spatulas and weigh boats. Handle containers carefully to avoid generating dust.

  • Clean-Up : After weighing, carefully wipe down the balance, spatula, and all surfaces within the containment device with a deactivating solution. Dispose of the liner and all disposable equipment as hazardous waste.

Post-Procedure Actions
  • Doffing PPE : Remove PPE in a specific order to avoid cross-contamination. The outer gloves are removed first, followed by the coverall/gown, and then the inner gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.

  • Secure Compound : Ensure the primary container is tightly sealed, labeled, and stored in a locked, designated area as per institutional policy.[1][3]

Handling_Workflow cluster_pre Preparation cluster_op Operation cluster_post Post-Operation Don_PPE 1. Don Appropriate PPE (Standard or Enhanced) Prepare_Workspace 2. Prepare Containment (e.g., Fume Hood) Don_PPE->Prepare_Workspace Handle_Compound 3. Handle Compound (Weighing/Diluting) Prepare_Workspace->Handle_Compound Clean_Workspace 4. Decontaminate Surfaces & Equipment Handle_Compound->Clean_Workspace Dispose_Waste 5. Segregate & Dispose of Hazardous Waste Clean_Workspace->Dispose_Waste Doff_PPE 6. Doff PPE Correctly Dispose_Waste->Doff_PPE Hand_Hygiene 7. Wash Hands Doff_PPE->Hand_Hygiene

Caption: Workflow for handling potent compounds.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound are considered hazardous pharmaceutical waste and must be disposed of in accordance with institutional policies and regulatory requirements such as those from the EPA and RCRA.[12][13]

  • Waste Segregation : Use clearly labeled, sealed, and puncture-proof containers for all hazardous waste.[14][15]

  • Solid Waste : This includes used PPE (gloves, gowns, coveralls), weigh boats, pipette tips, and contaminated liners. Place these items in a designated hazardous waste bag or container.

  • Liquid Waste : Unused solutions or solvent rinses should be collected in a dedicated, sealed hazardous liquid waste container. Do not discharge any amount to the sewer system.[16][17]

  • Sharps : Needles and syringes must be disposed of in a designated sharps container that is also treated as hazardous pharmaceutical waste.

  • Final Disposal : All waste streams must be handled by a licensed hazardous waste management company for final disposal, which typically involves incineration to ensure complete destruction of the active compound.[14][15]

By implementing this comprehensive safety framework, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.

References

  • Drugs.com. (2025). Efavirenz Uses, Side Effects & Warnings. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Efavirenz 600 mg - accessdata.fda.gov. Available at: [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • Lindström Group. Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). EFAVIRENZ - accessdata.fda.gov. Available at: [Link]

  • ChemDmart. Safety data sheet - Efavirenz. Available at: [Link]

  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. Available at: [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Available at: [Link]

  • 3M US. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Available at: [Link]

  • Anenta. (2024). A guide to the disposal of pharmaceutical waste. Available at: [Link]

  • Respirex International. Pharmaceutical PPE. Available at: [Link]

  • Le, M., et al. (2018). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • TKS Publisher. Potent compound safety in the laboratory. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. Available at: [Link]

  • Vanderbilt University Medical Center. Pharmaceutical Drug Waste. Available at: [Link]

  • Pharmaceutical Inspection Co-operation Scheme (PIC/S). Managing Risks with Potent Pharmaceutical Products. Available at: [Link]

  • Health and Safety Executive (HSE). Safe handling of cytotoxic drugs in the workplace. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. Available at: [Link]

  • Bozenhardt, H.F., & Bozenhardt, E.H. (2017). Handling Processing Of Potent Compounds A Holistic Approach. Bioprocess Online. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.